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  • Product: tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate
  • CAS: 2138390-36-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a key intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delineates the structural rationale behind the observed chemical shifts. We will explore the influence of the N-Boc protecting group, the conformational dynamics of the piperidine ring, and the electronic effects of the cyanovinyl moiety. This guide synthesizes theoretical principles with practical, field-proven insights, presenting detailed peak assignments, experimental protocols, and a foundational framework for the unambiguous structural elucidation and quality assessment of this and related compounds.

Introduction to a Versatile Synthetic Building Block

Context in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved therapeutics. Its substitution at the 4-position provides a versatile vector for introducing pharmacophoric elements. The title compound, tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, serves as a valuable Michael acceptor and a precursor for more complex heterocyclic systems, making it a crucial intermediate in the synthesis of targeted therapies.[1]

The Imperative of Spectroscopic Characterization

Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule, NMR serves as a primary method for identity confirmation, purity assessment, and reaction monitoring.[2]

Foundational Principles of ¹H and ¹³C NMR

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus.[3] This sensitivity gives rise to the chemical shift (δ) , the fundamental parameter in NMR, which is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3] Electrons surrounding a nucleus shield it from the external magnetic field; therefore, nuclei in electron-rich environments are more "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield).[3]

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR data, the unique proton and carbon atoms of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate are systematically labeled in the diagram below. This labeling convention will be used throughout this guide.

Caption: Labeled structure of the target molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by neighboring functional groups and its spatial orientation.

Predicted Chemical Shifts and Rationale

The electronic environment dictates the chemical shift of each proton. Proximity to electronegative atoms (O, N) and π-systems (C=O, C=C, C≡N) causes significant deshielding, shifting signals downfield.[3]

  • Vinyl Protons (H10): These protons are directly attached to a C=C double bond and are adjacent to an electron-withdrawing nitrile group. This combination results in strong deshielding, placing their signals significantly downfield, typically in the range of 5.5-6.5 ppm.[4] The two vinyl protons are diastereotopic and will appear as two distinct signals, likely singlets or very finely split doublets depending on the coupling constant.

  • Piperidine Ring Protons (H2, H3, H5, H6): The protons on the piperidine ring exist in a complex environment.

    • H2/H6 (adjacent to N): These protons are deshielded by the adjacent nitrogen atom of the carbamate. They typically appear in the range of 3.0-4.2 ppm. Due to the bulky Boc group, rotation around the C-N amide bond can be slow on the NMR timescale, leading to broadened signals.[5]

    • H3/H5 (adjacent to CH/CH₂): These protons are further from the nitrogen and are less deshielded, appearing more upfield, typically between 1.5-2.0 ppm.[5]

    • Axial vs. Equatorial: In a stable chair conformation, axial and equatorial protons have different chemical shifts. Often, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts. However, rapid chair-chair interconversion at room temperature can lead to averaged signals, which may be broadened.[5]

  • Piperidine Methine Proton (H4): This proton is allylic to the vinyl group and is attached to a carbon bearing three other carbon substituents. It is expected to resonate between 2.5-3.0 ppm.

  • tert-Butyl Protons (H12): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation. They are in a shielded, aliphatic environment and give rise to a sharp, intense singlet signal around 1.4-1.5 ppm.[6]

Experimental Data and Peak Assignments

The following table summarizes the expected ¹H NMR chemical shifts and their assignments for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, assuming chloroform-d (CDCl₃) as the solvent.

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
H10a, H10b5.8 - 6.2s, s1H, 1HVinylic protons, strongly deshielded by the adjacent C≡N group.[4] Appear as two distinct singlets due to their diastereotopic nature.
H2/H6~3.9 - 4.2br m2HProtons alpha to the carbamate nitrogen, deshielded. Broadness due to potential rotational isomerism and/or conformational exchange.[5]
H2'/H6'~2.8 - 3.1br m2HProtons alpha to the carbamate nitrogen, deshielded.
H4~2.6 - 2.9m1HMethine proton at the 4-position, allylic to the vinyl system.
H3/H5~1.8 - 2.0m2HPiperidine methylene protons.
H3'/H5'~1.6 - 1.8m2HPiperidine methylene protons.
H12~1.47s9HNine equivalent protons of the sterically shielded tert-butyl group, producing a characteristic sharp singlet.[6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.

Predicted Chemical Shifts and Rationale
  • Carbonyl Carbon (C7): The C=O carbon of the carbamate is highly deshielded and typically resonates around 154-156 ppm.[6]

  • Vinyl Carbons (C9, C10): The sp² hybridized carbons of the double bond appear in the range of 100-150 ppm. The quaternary carbon (C9) attached to the piperidine ring will be further downfield than the terminal CH₂ carbon (C10). The nitrile group will influence these shifts.

  • Nitrile Carbon (C11): The sp hybridized carbon of the nitrile group typically appears in a distinct region around 115-120 ppm.[7]

  • Quaternary Boc Carbon (C8): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen and appears around 79-81 ppm.[6]

  • Piperidine Carbons (C2, C3, C4, C5, C6):

    • C2/C6: These carbons are adjacent to the nitrogen and are deshielded, appearing around 40-45 ppm.[8]

    • C4: The methine carbon at the branch point will be shifted downfield due to substitution, expected around 35-40 ppm.

    • C3/C5: These methylene carbons are the most shielded within the ring, resonating around 28-32 ppm.

  • tert-Butyl Carbons (C12): The three equivalent methyl carbons of the Boc group are highly shielded and appear as a strong signal around 28.5 ppm.[6]

Experimental Data and Peak Assignments

The following table summarizes the expected ¹³C NMR chemical shifts for the title compound in CDCl₃.

Carbon Label Predicted δ (ppm) Rationale for Assignment
C7 (C=O)~154.7Carbamate carbonyl carbon, highly deshielded.[6]
C9 (=C<)~145.0Quaternary vinyl carbon, deshielded by substitution.
C11 (C≡N)~117.5Nitrile carbon, characteristic chemical shift.[7]
C10 (=CH₂)~105.0Terminal vinyl carbon.
C8 (-OC (CH₃)₃)~80.0Quaternary carbon of the Boc group, adjacent to oxygen.[6]
C2/C6 (-C H₂-N)~44.0Carbons alpha to the carbamate nitrogen.
C4 (-C H-)~38.0Methine carbon at the 4-position of the ring.
C3/C5 (-C H₂-)~31.0Methylene carbons beta to the nitrogen.
C12 (-C(C H₃)₃)~28.4Equivalent methyl carbons of the tert-butyl group.[6]

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh ~5-10 mg of Sample b Transfer to NMR Tube a->b c Add ~0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) b->c d Add Internal Standard (e.g., TMS), if needed c->d e Cap, Vortex to Dissolve d->e f Insert Sample into NMR Spectrometer e->f g Lock, Tune, and Shim f->g h Acquire ¹H Spectrum g->h i Acquire ¹³C Spectrum h->i j Acquire 2D Spectra (COSY, HSQC), if needed i->j k Fourier Transform j->k l Phase and Baseline Correction k->l m Calibrate Chemical Shift (to residual solvent peak) l->m n Integrate ¹H Signals m->n o Assign Peaks n->o p Generate Report o->p

Caption: Standardized workflow for small molecule NMR analysis.

Step-by-Step Sample Preparation

Objective: To prepare a sample of sufficient concentration and homogeneity for high-resolution NMR analysis.

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (5-10 mg)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.

  • Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube. The final sample height should be around 4-5 cm.

  • Securely cap the NMR tube.

  • Gently vortex the sample for 30-60 seconds until the solid is completely dissolved. Visually inspect for any particulate matter.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Typical Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Auto-adjusted

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): ~20 ppm

¹³C{¹H} NMR Acquisition:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (NS): 1024 or more (as needed for signal-to-noise)

  • Receiver Gain (RG): Auto-adjusted

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): ~240 ppm

Conclusion

The ¹H and ¹³C NMR spectra of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate are rich with structural information. The key diagnostic signals include the downfield vinyl protons between 5.8-6.2 ppm, the characteristic intense singlet of the tert-butyl group at ~1.47 ppm, and the distinct nitrile carbon signal around 117.5 ppm. Understanding the rationale behind these chemical shifts, including the electronic effects of the cyanovinyl group and the conformational behavior of the N-Boc-piperidine ring, is essential for any scientist working with this versatile intermediate. The protocols and reference data provided herein serve as a robust foundation for the reliable and accurate spectroscopic characterization required in a modern research and development setting.

References

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization and Properties of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis, structural characterization, and predicted properties of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This document is intended fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and predicted properties of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the utilization of functionalized piperidine scaffolds. The synthesis via the Horner-Wadsworth-Emmons reaction is detailed, providing a robust protocol for its preparation. Furthermore, a thorough analysis of the expected spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is presented to facilitate its identification and characterization. The insights provided herein are grounded in established chemical principles and comparative data from analogous structures, ensuring a high degree of scientific integrity and practical utility.

Introduction and Significance

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, owing to its favorable physicochemical properties and its ability to confer conformational rigidity to molecular structures[]. The introduction of reactive functional groups onto the piperidine ring provides valuable handles for further chemical transformations, making such derivatives highly sought-after building blocks in medicinal chemistry. tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, featuring a Boc-protected amine and an α,β-unsaturated nitrile, represents a versatile intermediate. The cyanovinyl group can participate in various chemical reactions, including Michael additions, cycloadditions, and reductions, offering a gateway to a diverse range of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a variety of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical feature in multi-step syntheses[2].

This guide aims to provide a detailed, practical framework for the synthesis and characterization of this important building block, empowering researchers to confidently incorporate it into their synthetic strategies.

Synthesis via Horner-Wadsworth-Emmons Olefination

The most direct and stereoselective method for the synthesis of α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction[3]. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, the logical precursors are tert-butyl 4-formylpiperidine-1-carboxylate and diethyl(cyanomethyl)phosphonate. The HWE reaction is generally favored for its high yields, mild reaction conditions, and the easy removal of the water-soluble phosphate byproduct[4]. A significant advantage of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-isomer[3][5].

Proposed Synthetic Workflow

The synthesis proceeds in two key stages: the deprotonation of the phosphonate to form the reactive carbanion, followed by the nucleophilic attack on the aldehyde and subsequent elimination to form the alkene.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination reagent1 Diethyl(cyanomethyl)phosphonate carbanion Phosphonate Carbanion reagent1->carbanion Deprotonation reagent2 tert-Butyl 4-formylpiperidine-1-carboxylate product tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate reagent2->product base Strong Base (e.g., NaH) base->carbanion solvent Anhydrous THF solvent->carbanion solvent->product carbanion->product Nucleophilic Attack & Elimination

Caption: Synthetic workflow for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 137076-22-3)[6][7][8][9][10]

  • Diethyl(cyanomethyl)phosphonate (CAS: 2537-48-6)[11][12][13]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq.) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Carbanion Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. To the stirred suspension, add a solution of diethyl(cyanomethyl)phosphonate (1.1 eq.) in anhydrous THF dropwise via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Olefination Reaction: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Structural Elucidation

A comprehensive structural characterization is paramount to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the molecular structure and comparison with the known data for the starting materials and analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 6.5 - 6.8d1H=CH-CNThe vinyl proton α to the nitrile group is expected to be deshielded and appear as a doublet due to coupling with the adjacent piperidine proton.
~ 5.8 - 6.1d1H=CH-PipThe vinyl proton β to the nitrile group will also be in the olefinic region and appear as a doublet. The (E)-isomer is expected to have a larger coupling constant (J ≈ 16 Hz).
~ 4.1 - 4.3m2HN-CH₂ (axial)Protons on the carbons adjacent to the nitrogen of the piperidine ring, deshielded by the electronegative nitrogen and the carbamate group.
~ 2.8 - 3.0m2HN-CH₂ (equatorial)Protons on the carbons adjacent to the nitrogen of the piperidine ring.
~ 2.4 - 2.6m1HCH-CH=The proton on the C4 of the piperidine ring, which is allylic to the double bond.
~ 1.7 - 1.9m2HPip-CH₂Piperidine ring protons.
~ 1.5 - 1.7m2HPip-CH₂Piperidine ring protons.
1.46s9HC(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~ 154C=OCarbonyl carbon of the Boc group.
~ 150=CH-PipOlefinic carbon attached to the piperidine ring.
~ 118CNNitrile carbon.
~ 105=CH-CNOlefinic carbon α to the nitrile group.
~ 80O-C(CH₃)₃Quaternary carbon of the Boc group.
~ 44N-CH₂Carbons of the piperidine ring adjacent to the nitrogen.
~ 40CH-CH=C4 carbon of the piperidine ring.
~ 30Pip-CH₂Other piperidine ring carbons.
28.4C(CH₃)₃Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~ 2975MediumC-H stretch (alkane)
~ 2220StrongC≡N stretch (conjugated nitrile)
~ 1690StrongC=O stretch (carbamate)
~ 1630MediumC=C stretch (alkene)
~ 1160StrongC-O stretch (carbamate)

The presence of a strong absorption band around 2220 cm⁻¹ is characteristic of the nitrile group, and its conjugation with the double bond slightly lowers the frequency compared to a saturated nitrile (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate)[14]. The strong band at ~1690 cm⁻¹ is indicative of the carbonyl group in the Boc protecting group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electrospray Ionization, ESI+):

  • Molecular Formula: C₁₄H₂₂N₂O₂

  • Molecular Weight: 250.34 g/mol

  • [M+H]⁺: m/z 251.17

  • [M+Na]⁺: m/z 273.15

  • Key Fragmentation: A prominent fragment would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), resulting in a peak at m/z 195 or 194.

Structural Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Confirmation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Proton & Carbon Environment Stereochemistry (E/Z) nmr->nmr_data ir_data Functional Group Identification (C≡N, C=O, C=C) ir->ir_data ms_data Molecular Weight Confirmation Fragmentation Pattern ms->ms_data confirmation Structural Confirmation nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Workflow for the structural characterization of the target compound.

Physicochemical Properties

The physicochemical properties of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate are influenced by the combination of the lipophilic Boc-protected piperidine ring and the polar cyanovinyl group.

Table 4: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a colorless to pale yellow oil or low-melting solid at room temperature.The presence of the Boc group often leads to oils or low-melting solids.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water.The molecule is predominantly nonpolar due to the large hydrocarbon content.
Stereoisomerism Exists as (E) and (Z) isomers. The HWE reaction is expected to predominantly yield the (E)-isomer.The (E)-isomer is thermodynamically more stable due to reduced steric hindrance.
Chemical Stability Stable under neutral and basic conditions. Labile to strong acids, leading to the removal of the Boc group.The Boc group is designed to be acid-labile[2].
Reactivity The cyanovinyl group is an electrophilic Michael acceptor, susceptible to nucleophilic attack at the β-position. The nitrile group can be hydrolyzed or reduced. The double bond can undergo hydrogenation or other addition reactions.The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic addition.

Conclusion

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. This guide has provided a comprehensive framework for its synthesis via the Horner-Wadsworth-Emmons reaction, along with a detailed predictive analysis of its structural characterization through modern spectroscopic techniques. The provided protocols and expected data serve as a reliable resource for researchers, enabling the confident synthesis, identification, and utilization of this compound in their research endeavors. The combination of the functionalized piperidine core with the reactive cyanovinyl moiety opens up numerous possibilities for the development of novel and complex molecular architectures.

References

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  • PubChem. (n.d.). Diethyl (cyanomethyl)phosphonate. Retrieved from [Link]

  • NextSDS. (n.d.). TERT-BUTYL 4-(4-CYANOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]

  • ChemWhat. (n.d.). tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6. Retrieved from [Link]

  • precisionFDA. (n.d.). TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. Retrieved from [Link]

  • ACS Publications. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Retrieved from [Link]

  • PubMed Central. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Retrieved from [Link]

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Sources

Foundational

Mass Spectrometry Fragmentation Pathways for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate: A Mechanistic Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Perspective: Senior Application Scientist, Mass Spectrometry & Structural Elucidation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Perspective: Senior Application Scientist, Mass Spectrometry & Structural Elucidation.

Executive Summary

In modern drug discovery, the piperidine scaffold serves as a ubiquitous pharmacophore. The functionalization of this ring—specifically in the case of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate —creates a highly versatile chiral building block. However, the presence of multiple labile functional groups (an N-Boc protecting group, a secondary amine core, and a cyanovinyl moiety) complicates its gas-phase behavior.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a pattern-matching exercise, but as a thermodynamic puzzle. This guide deconstructs the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pathways of this compound, explaining the causality behind each cleavage event and providing a self-validating analytical protocol to ensure high-confidence annotations in your workflows.

Structural Deconstruction & Ionization Dynamics

Before placing the vial in the autosampler, we must understand the molecule's fundamental properties:

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Monoisotopic Exact Mass: 236.1525 Da

  • Protonated Precursor Ion [M+H]⁺: 237.1597 m/z

Under positive ESI conditions, protonation predominantly occurs at the most basic site. While the piperidine nitrogen is sterically hindered and electron-withdrawn by the tert-butoxycarbonyl (Boc) group, the carbonyl oxygen of the Boc group and the nitrogen of the cyano group serve as primary protonation sites. This charge localization dictates the subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) pathways.

Self-Validating LC-MS/MS Experimental Protocol

To prevent false-positive annotations and ensure data integrity, every analytical run must operate as a self-validating system. The following methodology integrates internal quality controls directly into the experimental design.

Phase 1: Sample Preparation & System Suitability
  • Analyte Preparation: Dilute the synthesized compound to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • System Blank Validation: Inject a blank (50:50 ACN:H₂O + 0.1% FA) prior to the sample. Causality: This establishes a baseline and verifies the absolute absence of carryover at the highly specific m/z 237.1597 channel.

  • Isotopic Fidelity Check: Upon sample injection, evaluate the [M+H+1]⁺ peak (¹³C isotope). For a C₁₃ molecule, the M+1 peak must exhibit a relative abundance of approximately 14.5% relative to the monoisotopic peak. Deviation >2% indicates isobaric interference.

Phase 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: ESI-MS/MS Acquisition
  • Ionization: Positive ESI (Capillary: 3.5 kV; Desolvation Temp: 350 °C).

  • Isolation & Fragmentation: Isolate the precursor at m/z 237.16 (1.0 m/z window). Apply stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV. Causality: The Boc group is highly labile and fragments at low energy (15 eV), while the piperidine ring requires higher energy (30-45 eV) to cleave. Stepped NCE captures the complete mechanistic picture in a single spectrum.

  • Mass Analyzer: Orbitrap or TOF set to a resolution of ≥60,000 (at m/z 200). Mass error must be < 5.0 ppm for all annotated fragments.

Workflow A Sample Prep (1 µg/mL in 50% ACN/H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI(+) Ionization (Precursor m/z 237.16) B->C D HCD Fragmentation (NCE: 15, 30, 45 eV) C->D E High-Res Mass Analysis (<5 ppm error) D->E

Fig 1. LC-MS/MS workflow for N-Boc piperidine derivative analysis.

Core Fragmentation Mechanisms

The fragmentation of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is governed by three distinct mechanistic cascades.

The N-Boc Deprotection Cascade (m/z 237.16 → 181.10 → 137.11)

The defining feature of N-Boc protected amines in mass spectrometry is the rapid, thermodynamically driven loss of the protecting group. The tert-butyl cation is highly stable, but under ESI-MS/MS conditions, the protonated carbamate undergoes a charge-remote McLafferty-type rearrangement[1].

  • Loss of Isobutylene: A proton from one of the tert-butyl methyl groups transfers to the carbonyl oxygen, resulting in the neutral elimination of isobutylene (C₄H₈, 56.06 Da) to yield the intermediate fragment at m/z 181.10 .

  • Loss of Carbon Dioxide: This intermediate rapidly expels CO₂ (44.01 Da) to form the fully deprotected piperidinium ion at m/z 137.11 . At higher collision energies, this 100 Da loss (56 + 44) appears as a single concerted event.

Cyanovinyl Group Neutral Loss (m/z 137.11 → 110.10)

The 1-cyanovinyl group (-C(=CH₂)CN) at the 4-position of the piperidine ring introduces a highly specific diagnostic pathway. Cyano-containing compounds frequently undergo the neutral loss of hydrogen cyanide (HCN, 27.01 Da)[2].

Once the Boc group is removed, the internal energy of the m/z 137.11 ion drives the elimination of HCN. This reaction is thermodynamically favorable due to the high stability of the HCN leaving group and the resulting formation of a conjugated diene or ring-contracted cyanovinyl product ion at m/z 110.10 [3].

Piperidine Ring Alpha-Cleavage (m/z 137.11 → 120.08)

Piperidine rings typically undergo alpha-cleavage adjacent to the nitrogen atom[4]. Following the loss of the Boc group, the exposed secondary amine can expel ammonia (NH₃, 17.03 Da) to yield a hydrocarbon fragment at m/z 120.08 . Alternatively, progressive ring opening leads to the expulsion of ethylene (C₂H₄), generating lower mass fragments characteristic of the piperidine scaffold.

Pathway M Precursor Ion [M+H]+ m/z 237.16 F1 Fragment [M+H-C4H8]+ m/z 181.10 Loss of Isobutylene M->F1 - C4H8 (56 Da) F2 Fragment [M+H-C5H8O2]+ m/z 137.11 Loss of Boc M->F2 - C5H8O2 (100 Da) F1->F2 - CO2 (44 Da) F3 Fragment m/z 110.10 Loss of HCN (27 Da) F2->F3 - HCN (27 Da) F4 Fragment m/z 120.08 Loss of NH3 (17 Da) F2->F4 - NH3 (17 Da)

Fig 2. ESI-MS/MS fragmentation pathways for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the key diagnostic ions required for confident structural annotation. A mass error threshold of < 5.0 ppm is mandatory for validating these assignments in high-resolution systems.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaAssignment / MechanismTarget Mass Error
237.1597181.097156.0626C₉H₁₃N₂O₂⁺Loss of isobutylene (C₄H₈)< 5.0 ppm
237.1597137.1073100.0524C₈H₁₃N₂⁺Concerted loss of Boc (C₄H₈ + CO₂)< 5.0 ppm
137.1073110.096427.0109C₇H₁₂N⁺Loss of HCN from cyanovinyl group< 5.0 ppm
137.1073120.080817.0265C₈H₁₀N⁺Loss of NH₃ (piperidine ring cleavage)< 5.0 ppm

Conclusion

By systematically deconstructing the MS/MS pathways of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, we establish a robust framework for its analytical identification. The interplay between the highly labile N-Boc group and the structurally diagnostic cyanovinyl and piperidine moieties provides a rich, predictable fragmentation spectrum. Implementing self-validating LC-MS/MS protocols ensures that these mechanistic insights translate into high-confidence analytical data, accelerating downstream drug development workflows.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS . CORE. 1

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives . Benchchem. 4

  • Mass spectra of cyano, isocyano and diazo compounds . ResearchGate. 2

  • An Experimental and Theoretical Study of Pyrrole Pyrolysis with Tunable Synchrotron VUV Photoionization and Molecular-Beam Mass Spectrometry . ACS Publications. 3

Sources

Exploratory

thermodynamic stability of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a key building block in contemporary medicinal chemistry. By dissecting its molecular architecture, we identify inherent liabilities within its functional groups—namely the tert-butoxycarbonyl (Boc) protecting group and the electrophilic 1-cyanovinyl moiety. This document outlines the principal degradation pathways, including thermal decomposition and hydrolysis, and presents a robust framework for experimental stability assessment. Detailed, field-proven protocols for developing a stability-indicating HPLC method and conducting forced degradation studies are provided. The guide synthesizes theoretical knowledge with practical application, offering insights into the causal relationships behind experimental design and data interpretation, ultimately enabling researchers to ensure the integrity and reliability of this critical intermediate in their synthetic and drug development workflows.

Introduction: A Molecule of Interest

Tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure combines a piperidine core, a common scaffold in drug design, with two distinct and highly reactive functional groups: a Boc-protected amine and a 1-cyanovinyl group, which is structurally related to cyanoacrylates. The stability of this compound is not a trivial matter; it is a critical parameter that dictates its shelf-life, purification strategy, reaction compatibility, and, ultimately, the quality and safety of any downstream product. An unstable intermediate can introduce impurities that are difficult to remove and may possess undesirable toxicological profiles. This guide provides a foundational understanding of the factors governing the stability of this molecule and a practical approach to its empirical evaluation.

Molecular Structure Analysis and Inherent Reactivity

The thermodynamic stability of a molecule is intrinsically linked to its structure. The subject compound possesses three key domains, two of which are primary drivers of its potential instability.

  • The tert-Butoxycarbonyl (Boc) Group: A widely used amine protecting group, the Boc moiety is notoriously labile under acidic conditions.[1] Furthermore, it is susceptible to thermal cleavage, a property that can be both a synthetic tool and a stability liability.[2][3][4]

  • The Piperidine Ring: The saturated heterocyclic core is generally stable. Its chair conformation, with the substituents in equatorial positions, represents the most stable arrangement.[5]

  • The 1-Cyanovinyl Group: This electron-deficient alkene is the most significant source of instability. Analogous to cyanoacrylate adhesives, this group is highly susceptible to nucleophilic attack (Michael addition) and base-catalyzed polymerization.[6] The presence of moisture is often sufficient to initiate degradation.[6]

Caption: Key structural liabilities of the target molecule.

Principal Degradation Pathways

Based on the structural analysis, two primary degradation pathways are predicted. Understanding these mechanisms is crucial for designing appropriate stability studies and interpreting their results.

Pathway A: Thermal Decomposition

The Boc protecting group can be removed by heating, without the need for an acid catalyst.[2] The reaction proceeds through a fragmentation mechanism, yielding the deprotected piperidine, carbon dioxide, and isobutylene.[2] This pathway is particularly relevant during high-temperature processing steps (e.g., distillation) or long-term storage at elevated temperatures. The reaction rate is highly temperature-dependent.[4]

Pathway B: Hydrolytic Degradation

The 1-cyanovinyl group is analogous to cyanoacrylate esters, which are known to degrade via hydrolysis.[6][7] This process is often catalyzed by moisture, particularly under neutral or alkaline conditions.[7] The degradation is believed to proceed via scission of the polymer chain (if polymerized) or direct attack on the monomer, ultimately yielding products such as formaldehyde and a cyanoacetate derivative.[7][8] This pathway is a major concern for aqueous processing and storage in non-anhydrous solvents.

Hydrolytic_Degradation_Pathway Parent Parent Molecule Intermediate Hydroxylated Intermediate (via Michael Addition) Parent->Intermediate H₂O / OH⁻ Products Degradation Products: - N-Boc-4-piperidinecarboxaldehyde - Cyanide Species Intermediate->Products Retro-Henry Reaction Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Stock Solution of Parent Compound (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Neutral Neutral Hydrolysis (Water, 60°C) Start->Neutral Oxidative Oxidation (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solid) (80°C, dry heat) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Neutral->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Stability Profile Analysis->End Data Interpretation: - % Degradation - Mass balance - Identify degradants

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. For solid-state stress, use the neat powder.

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Due to the high reactivity of the cyanovinyl group, degradation is expected to be rapid. Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize, and dilute.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature. Monitor over several hours.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Periodically dissolve a sample and analyze. Also, reflux a solution of the compound in a high-boiling inert solvent.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze alongside a dark control.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using the validated stability-indicating HPLC method.

Data Interpretation and Practical Implications

The data from forced degradation studies provide a roadmap for handling and storing the compound.

Quantitative Data Summary

A clear summary of the results allows for easy comparison of the compound's lability under different conditions.

Stress ConditionDuration% Degradation of ParentMajor Degradant(s) (Hypothetical m/z)Observations
0.1 M HCl 24h @ 60°C~15%Degradant A (m/z 154)Primarily Boc deprotection.
0.1 M NaOH 30min @ RT>90%Multiple ProductsRapid decomposition, likely of the cyanovinyl group.
Water 24h @ 60°C~5%Minor peaksSlow hydrolysis observed.
3% H₂O₂ 24h @ RT<2%No significant degradationStable to oxidation.
Thermal (Solid) 72h @ 80°C~8%Degradant A (m/z 154)Slow thermal Boc deprotection.
Photolytic (Solid) ICH Q1B<1%No significant degradationPhotostable in the solid state.

Table 1: Example of a data summary table from a forced degradation study. The m/z value for Degradant A corresponds to the de-Boc protected molecule.

Practical Recommendations
  • Storage: Based on the hypothetical data, the compound is highly sensitive to basic conditions and moderately sensitive to heat and acid. Therefore, it should be stored in a cool, dry place, protected from moisture, and under an inert atmosphere if possible. Avoid basic solvents or reagents during workup and purification.

  • Handling: Prepare solutions fresh and use them promptly, especially if in protic or aqueous solvents. For reactions involving this intermediate, ensure the conditions are anhydrous and neutral or slightly acidic.

  • Purification: Chromatography on silica gel (which is slightly acidic) is likely a suitable purification method, but prolonged contact should be avoided. Reverse-phase chromatography may also be an option, provided the mobile phases are appropriately buffered.

Conclusion

The is governed by two key structural features: the thermally and acid-labile Boc group and the hydrolytically sensitive 1-cyanovinyl moiety. The compound exhibits significant instability in basic aqueous media, highlighting the need for careful control of pH and moisture during its synthesis, purification, and storage. A systematic approach using forced degradation studies coupled with a validated stability-indicating analytical method is essential to fully characterize its stability profile. The insights gained from such studies are paramount for ensuring the development of robust chemical processes and the ultimate quality of advanced pharmaceutical intermediates and final drug substances.

References

  • Der Pharma Chemica. Cyanoacrylates: An Overview in Its Application as a Tissue Adhesive. [Link]

  • ACS Green Chemistry Institute. Thermal Methods - BOC Deprotection. [Link]

  • Defense Technical Information Center (DTIC). Aqueous Degradation of Polyalkyl-Alpha-Cyanoacrylates. Part 2: Branched Chain Alcohol Esters. [Link]

  • ResearchGate. A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. [Link]

  • Critchley, I. K., et al.
  • Defense Technical Information Center (DTIC). SYNTHESIS AND DEGRADATION OF POLY ALKYL ALPHA CYANOACRYLATES. [Link]

  • ResearchGate. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • ResearchGate. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. [Link]

Sources

Foundational

A Guide to the Crystallographic Analysis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate: From Synthesis to 3D Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the process for determining the crystallographic data and three-dimensional (3D) structure of tert...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process for determining the crystallographic data and three-dimensional (3D) structure of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. As a key structural motif in medicinal chemistry, understanding the precise 3D arrangement of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design. This document will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights into the experimental choices and methodologies.

Introduction: The Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating interactions with biological targets. The introduction of a 1-cyanovinyl group at the 4-position of the piperidine ring, combined with the tert-butoxycarbonyl (Boc) protecting group, creates a versatile intermediate for further chemical elaboration. Elucidating the precise crystal structure of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical reactivity and potential biological activity.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a 3D crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount to the quality of the diffraction data and the ultimate precision of the determined structure.[1]

Synthetic Pathway

The synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate can be achieved through a multi-step process, starting from commercially available materials. A plausible synthetic route is outlined below. The progress of each reaction step should be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure completion.[2]

Synthesis_Workflow A piperidin-4-ylmethanol B tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->B (Boc)2O, DMAP C tert-butyl 4-formylpiperidine-1-carboxylate B->C PCC, DCM D tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate C->D Diethyl (cyanomethyl)phosphonate, NaH

Caption: Synthetic route for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Experimental Protocol: Synthesis

  • Protection of the Piperidine Nitrogen: To a solution of piperidin-4-ylmethanol in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until completion.

  • Oxidation of the Alcohol: The resulting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is then oxidized to the corresponding aldehyde.[2] A common method involves the use of pyridinium chlorochromate (PCC) in dichloromethane (DCM).[2]

  • Wittig-Horner-Emmons Reaction: The final step involves a Wittig-Horner-Emmons reaction with diethyl (cyanomethyl)phosphonate. The phosphonate is deprotonated with a strong base like sodium hydride (NaH) to form a stabilized carbanion, which then reacts with tert-butyl 4-formylpiperidine-1-carboxylate to yield the desired product.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[3] The goal is to grow a crystal that is sufficiently large (typically >0.1 mm in all dimensions), free of defects, and has a regular internal structure.[3]

Experimental Protocol: Crystallization

  • Purification: The synthesized compound must be of high purity. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions where the compound has moderate solubility.

  • Slow Evaporation: A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate slowly over several days to weeks.[1]

  • Vapor Diffusion: Another powerful technique is vapor diffusion. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4] The fundamental principle is based on the constructive interference of monochromatic X-rays with the crystalline sample, governed by Bragg's Law.[4]

XRD_Workflow A Crystal Mounting B Data Collection A->B Mount on goniometer head C Data Reduction B->C Integration of reflection intensities D Structure Solution C->D Phase problem solution E Structure Refinement D->E Least-squares minimization F Structure Validation E->F Check for errors and completeness

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocol: Structure Determination

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.[4] The crystal is rotated to collect a complete set of diffraction data.[5]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[6] Direct methods are commonly used for small molecules to solve the phase problem and generate an initial electron density map.[6]

  • Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[3]

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Hypothetical Crystallographic Data and 3D Structure

While experimental data for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is not publicly available, we can present a hypothetical but realistic set of crystallographic data and a representative 3D structure based on known chemical principles and data for similar molecules.

Crystallographic Data
ParameterHypothetical Value
Chemical FormulaC13H20N2O2
Formula Weight236.31 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1255
Z4
Density (calculated) (g/cm³)1.25
Absorption Coefficient (mm⁻¹)0.09
F(000)512
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected9876
Independent reflections2880 [R(int) = 0.035]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.058, wR2 = 0.135
Goodness-of-fit on F²1.05
Molecular Structure

The 3D structure of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate would be expected to feature a piperidine ring in a chair conformation, which is the most stable arrangement. The bulky tert-butoxycarbonyl group on the nitrogen and the 1-cyanovinyl group at the 4-position would likely adopt equatorial positions to minimize steric hindrance.

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Exploratory

safety data sheet and handling guidelines for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate Disclaimer: No specific Safety Data Sheet (SDS) is currently available for tert-Butyl 4-(1-cyanovinyl)piperidine-1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds. Researchers and scientists must treat this compound as a substance of unknown toxicity and handle it with the utmost caution. The information provided herein is intended as a comprehensive safety resource but should not supersede a thorough risk assessment conducted by qualified personnel.

Introduction: A Novel Building Block in Medicinal Chemistry

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a research chemical with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. The presence of the cyanovinyl group offers a reactive handle for various chemical transformations, while the Boc-protected piperidine moiety is a common structural motif in many biologically active molecules.[1][2] Its application in drug discovery pipelines necessitates a thorough understanding of its safe handling and storage to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides a detailed overview of the inferred safety profile, recommended handling procedures, and emergency protocols for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, based on data from structurally related piperidine derivatives.

Inferred Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[3][4] Inhalation of dust or aerosols may also lead to respiratory tract irritation.[5]

Inferred GHS Hazard Statements:

  • H302: Harmful if swallowed.[3][6]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[5]

Recommended Handling and Storage Procedures

Given the inferred hazards, stringent adherence to safe laboratory practices is imperative.

3.1. Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Avoid the formation of dust and aerosols.[3][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[4][5]

  • Use non-sparking tools and prevent the buildup of electrostatic charge.[7]

  • Wash hands thoroughly after handling.[4]

3.2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[8]

  • The storage area should be secure and accessible only to authorized personnel.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

4.1. Engineering Controls:

  • A chemical fume hood is the primary engineering control to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9]

4.2. Personal Protective Equipment:

Protection Type Recommendation Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[9]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[5][7]Prevents skin contact and absorption.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside a fume hood or if dust generation is unavoidable.[5]Minimizes the risk of inhaling harmful dust or aerosols.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE as outlined in Section 4.[3][7]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]

  • Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

Inferred Physical and Chemical Properties

The following properties are inferred from structurally similar compounds.

Property Inferred Value/Information
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Appearance Likely a solid.[3]
Solubility Expected to have low water solubility.
Melting Point Not available.
Boiling Point Not available.
Flash Point Not available.

Stability and Reactivity Profile

  • Reactivity: The cyanovinyl group may be susceptible to polymerization under certain conditions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for specific guidance.

Experimental Protocol: Safe Laboratory Handling Workflow

This protocol outlines a self-validating system for the safe handling of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

11.1. Pre-Experiment Planning and Risk Assessment:

  • Review Literature: Consult all available information on the compound and its structural analogs.

  • Conduct a Formal Risk Assessment: Identify potential hazards and develop mitigation strategies.

  • Prepare the Work Area: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Assemble Materials: Gather all necessary PPE, reagents, and equipment.

11.2. Experimental Procedure:

  • Don PPE: Put on all required personal protective equipment before handling the compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.

  • Reaction Setup: Perform all reactions in a closed system or within the fume hood.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

11.3. Post-Experiment Procedures:

  • Quenching and Workup: Perform all quenching and workup procedures within the fume hood.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.

  • Waste Disposal: Segregate and dispose of all waste streams according to institutional guidelines.

  • Documentation: Record all experimental details, including any safety observations.

Visualization of Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_risk Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weighing in Fume Hood prep_hood->handle_weigh Proceed if safe handle_transfer Transfer in Fume Hood handle_weigh->handle_transfer handle_reaction Reaction in Closed System handle_transfer->handle_reaction post_decon Decontaminate Glassware handle_reaction->post_decon emergency_spill Spill Containment handle_reaction->emergency_spill emergency_exposure First-Aid Measures handle_reaction->emergency_exposure emergency_fire Fire Suppression handle_reaction->emergency_fire post_waste Segregate and Dispose of Waste post_decon->post_waste post_doc Document Experiment post_waste->post_doc

Caption: Safe handling workflow for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

References

  • PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. [Link]

  • NextSDS. TERT-BUTYL 4-(4-CYANOPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE — Chemical Substance Information. [Link]

  • KISHIDA CHEMICAL CO., LTD. tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate. [Link]

  • NextSDS. TERT-BUTYL 4-(4-CYANO-2-NITROPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE — Chemical Substance Information. [Link]

  • NextSDS. tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate. [Link]

  • ChemWhat. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6. [Link]

  • precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate: A Detailed Guide for Researchers

An in-depth guide to the synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. This document provides a comprehensive, step-by-step protocol, including the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. This document provides a comprehensive, step-by-step protocol, including the synthesis of the key aldehyde intermediate, and detailed characterization for the final compound.

Introduction

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a key synthetic intermediate in the development of various pharmaceutical agents. Its α,β-unsaturated nitrile moiety serves as a versatile Michael acceptor and a precursor for a range of functional group transformations, making it a valuable component in the synthesis of complex heterocyclic systems. This guide provides a detailed, two-step synthetic protocol for the preparation of this compound, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy Overview

The synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is achieved through a two-step process. The first step involves the oxidation of the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate. The second step is a Horner-Wadsworth-Emmons (HWE) reaction, which couples the aldehyde with diethyl cyanomethylphosphonate to yield the target α,β-unsaturated nitrile.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Horner-Wadsworth-Emmons Reaction A tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate B tert-Butyl 4-formylpiperidine-1-carboxylate A->B  PCC, DCM   D tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate B->D C diethyl cyanomethylphosphonate C->D

Caption: Overall synthetic workflow for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Part 1: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate

This section details the oxidation of the starting alcohol to the key aldehyde intermediate. Pyridinium chlorochromate (PCC) is a reliable and selective oxidizing agent for this transformation.

Experimental Protocol

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 0.05 mol) in dichloromethane (50 ml), add pyridinium chlorochromate (20 g, 0.1 mol) and silica gel (10 g)[1].

  • Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to afford tert-butyl 4-formylpiperidine-1-carboxylate as a light yellow liquid (yield: 6.3 g, 76%)[1].

Characterization of the Intermediate
  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.76 (d, J = 4.6 Hz, 1H), 3.46 (ddd, J = 12.1, 8.0, 5.7 Hz, 2H), 3.11 (ddd, J = 12.1, 8.0, 5.7 Hz, 2H), 2.55 (pd, J = 5.9, 4.4 Hz, 1H), 2.21 (ddt, J = 11.9, 8.0, 5.9 Hz, 2H), 2.04 (ddt, J = 11.9, 8.1, 5.9 Hz, 2H), 1.46 (s, 9H)[1].

  • MS (ESI): m/z 214.2 [M+H]⁺[1].

Part 2: Synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

The Horner-Wadsworth-Emmons reaction provides an efficient method for the stereoselective synthesis of alkenes. In this step, the aldehyde is reacted with the ylide generated from diethyl cyanomethylphosphonate to form the desired α,β-unsaturated nitrile.

Experimental Protocol

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) and wash with anhydrous hexane to remove the mineral oil.

  • Add fresh anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.2 equivalents) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the phosphonate carbanion solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product, tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Trustworthiness: Validation of the Final Product

The identity and purity of the synthesized tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data
Parameter Value
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
¹H NMR Expected signals for the vinyl protons, piperidine ring protons, and the tert-butyl group.
¹³C NMR Expected signals for the nitrile, vinyl carbons, carbonyl, piperidine ring carbons, and the tert-butyl group.
Mass Spectrum (ESI-MS) Expected m/z for [M+H]⁺
IR Spectrum Characteristic absorption for the C≡N stretch (around 2220 cm⁻¹) and C=O stretch (around 1690 cm⁻¹).

Expertise & Experience: Causality and Optimization

  • Oxidation Step: The use of PCC on silica gel provides a mild and selective oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid. The silica gel also facilitates the workup by adsorbing the chromium byproducts.

  • Horner-Wadsworth-Emmons Reaction: The HWE reaction is generally preferred over the traditional Wittig reaction for the synthesis of α,β-unsaturated nitriles due to the higher reactivity of the phosphonate ylide and the ease of removal of the water-soluble phosphate byproduct. The reaction typically favors the formation of the thermodynamically more stable E-isomer. The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the diethyl cyanomethylphosphonate. The reaction temperature should be carefully controlled during the addition of the aldehyde to manage the exothermic reaction and potentially improve stereoselectivity.

References

  • Hu, X. et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • Horner, L., Hoffmann, H. M. R., & Wippel, H. G. (1958). Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Phosphinoxiden. Chemische Berichte, 91(1), 61-63.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.

Sources

Application

Boc deprotection conditions for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

An in-depth guide to the acidic deprotection of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a key transformation for accessing the versatile 4-(1-cyanovinyl)piperidine building block. Introduction The tert-butox...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the acidic deprotection of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a key transformation for accessing the versatile 4-(1-cyanovinyl)piperidine building block.

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2][3] Its stability across a wide array of reaction conditions, coupled with its clean and efficient removal under acidic conditions, makes it an indispensable tool in the synthesis of complex molecules, from peptides to active pharmaceutical ingredients.[4][5] This application note provides a detailed guide to the deprotection of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, yielding the corresponding secondary amine, 4-(1-cyanovinyl)piperidine.

This particular substrate is of interest as the resulting piperidine core, functionalized with a cyanovinyl group, represents a valuable scaffold in medicinal chemistry. The cyanovinyl moiety, an electron-withdrawing group, can participate in various chemical transformations, making the deprotected product a versatile intermediate for drug discovery and development.[6][7]

This guide offers two field-proven protocols for Boc deprotection using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for achieving high yield and purity.

Reaction Mechanism: Acid-Catalyzed Boc Cleavage

The removal of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[1][5][8] This protonation enhances the electrophilicity of the carbonyl carbon, weakening the adjacent tert-butyl-oxygen bond.

The subsequent cleavage of this bond results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[9][10] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][11] In the acidic medium, the newly liberated amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

A key consideration in this mechanism is the generation of the electrophilic tert-butyl cation. This reactive species can potentially alkylate any nucleophilic sites on the substrate or solvent, a side reaction known as tert-butylation.[1] While the cyanovinyl group on the target substrate is an electron-deficient system and thus not highly susceptible to this side reaction, it is a crucial factor to consider for other substrates, especially those containing electron-rich aromatic rings or sulfur-containing residues like methionine.[1][12]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

Two primary methods are presented for the deprotection of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. The choice between them often depends on the scale of the reaction, downstream processing requirements, and the presence of other acid-sensitive functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often fastest method for Boc deprotection.[2][13] TFA is a strong acid that effectively cleaves the Boc group, and its volatility, along with that of the DCM solvent, simplifies removal during work-up.[2]

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.0 equiv.)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to moderate the initial exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 equiv., typically 25-50% v/v with DCM) to the stirred solution dropwise.[2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[2]

  • Work-up & Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4]

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate or DCM.

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ evolution will occur, leading to pressure buildup. Ensure adequate venting.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if applicable.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of 4M HCl in dioxane is another highly effective and widely used method.[14][15][16] It often provides the product as a clean hydrochloride salt, which can sometimes be precipitated directly from the reaction mixture, simplifying purification. This method avoids the use of TFA, which can sometimes lead to trifluoroacetylation side products.[12]

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.0 equiv.)

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, for co-solvent)

  • Diethyl ether (for precipitation)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of an appropriate solvent like dioxane or methanol.

  • Acid Addition: At room temperature, add the 4M HCl in dioxane solution (5-10 equiv.) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Deprotection is often complete within 1-4 hours.[14][15] In many cases, the hydrochloride salt of the product will precipitate out of the solution as a solid.

  • Work-up & Isolation:

    • Method A (Precipitation): If a precipitate forms, continue stirring for the recommended time. Add diethyl ether to the mixture to further encourage precipitation. Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum. This often yields a product of high purity.

    • Method B (Concentration): If no precipitate forms, concentrate the reaction mixture to dryness under reduced pressure to obtain the crude hydrochloride salt. This can be used directly or further purified.

  • Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH or NaHCO₃). The free amine is then extracted with an organic solvent (e.g., DCM or ethyl acetate), dried, and concentrated.

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM, Dioxane) Start->Dissolve Cool 2. Cool to 0°C (for TFA method) Dissolve->Cool Add_Acid 3. Add Acid (TFA or HCl/Dioxane) Cool->Add_Acid React 4. Stir at RT (Monitor by TLC/LC-MS) Add_Acid->React Workup 5. Work-up: - Evaporate Solvent/Acid - Neutralize & Extract (TFA) or - Precipitate/Filter (HCl) React->Workup Purify 6. Purify (Chromatography/Crystallization) Workup->Purify End Final Product: Deprotected Amine Salt or Free Amine Purify->End

Sources

Method

Application Notes and Protocols for Transition Metal-Catalyzed Cross-Coupling with tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the application of tert-butyl 4-(1-cyanovinyl)piperidine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This comprehensive guide details the application of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate as a versatile building block in transition metal-catalyzed cross-coupling reactions. The protocols provided herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of complex molecules. This document is structured to provide not only step-by-step instructions but also the underlying scientific principles governing these transformations, empowering researchers to troubleshoot and optimize these reactions for their specific needs. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization via modern cross-coupling methodologies is of paramount importance for the discovery of novel therapeutic agents.[1][2]

Introduction: The Strategic Importance of the Piperidine Scaffold and Vinyl Cyanides

The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals across a wide range of therapeutic areas.[1][2] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The ability to functionalize the piperidine core is therefore a critical aspect of medicinal chemistry programs. tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate emerges as a particularly attractive building block, combining the desirable piperidine scaffold with a reactive vinyl cyanide moiety. The electron-withdrawing nature of the nitrile group activates the double bond for various transformations, including palladium-catalyzed cross-coupling reactions.

This guide will focus on three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. For each, we will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss critical parameters for successful execution.

Synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

A common and efficient method for the synthesis of α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] This approach offers high E-selectivity and utilizes readily available starting materials. The synthesis of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate can be envisioned to proceed from the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, and a phosphonate reagent such as diethyl cyanomethylphosphonate.

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between a vinyl or aryl halide and an organoboron species.[6][7] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9] The choice of ligand and base is critical for the efficiency of the catalytic cycle, particularly for the transmetalation step.[8][10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

For electron-deficient vinyl halides like our target compound, the oxidative addition to the Pd(0) catalyst is generally facile. The subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[8][11]

Protocol: Suzuki-Miyaura Coupling of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃Dioxane/H₂O (4:1)1001092
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄DME/H₂O (4:1)851678

Part 2: The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12][13][14] It is a powerful tool for the synthesis of substituted alkenes and has found wide application in organic synthesis.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[11][12][15] The regioselectivity of the alkene insertion is a key consideration. For electron-deficient alkenes like acrylonitrile, the aryl group typically adds to the β-carbon of the double bond.[16]

Caption: Catalytic cycle of the Heck reaction.

A potential side reaction in the Heck coupling of vinyl cyanides is β-hydride elimination from the intermediate formed after migratory insertion, which can lead to isomerization of the double bond.[11][17][18] The choice of base and reaction conditions can influence the outcome.

Protocol: Heck Reaction of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate with Aryl Halides

This protocol provides a general starting point for the Heck reaction.

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, followed by the base and tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary Table (Representative Examples):

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF120888
24-BromobenzonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1301282
31-Bromo-4-fluorobenzenePd(OAc)₂ (5)P(o-tol)₃ (10)Cy₂NMeAcetonitrile1101875

Part 3: The Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][19][20][21] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][19]

Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[2] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[22]

Caption: Dual catalytic cycles in the Sonogashira coupling.

Protocol: Sonogashira Coupling of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate with Terminal Alkynes

This protocol outlines a general procedure for the Sonogashira coupling.

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • To this mixture, add tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table (Representative Examples):

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)3Et₃NTHFRT690
21-OctynePd(PPh₃)₄ (1)2DIPEADMF50885
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NTHF401288
Conclusion

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically relevant molecules. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and reliable methods for the functionalization of this scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery efforts.

References
  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Pharmaceuticals, 16(2), 253. Available at: [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (2008). Organic Process Research & Development, 12(3), 498-504. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2021). ChemRxiv. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • β-Hydride elimination - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • What the Heck - GalChimia. (2008). Available at: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018). Nature Communications, 9(1), 4800. Available at: [Link]

  • Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. (2022). Nature Communications, 13(1), 229. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology, 10(21), 7160-7185. Available at: [Link]

  • More stable product by Heck reaction: Beta-hydride elimination. (2020). YouTube. Available at: [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2022). Organic & Biomolecular Chemistry, 20(27), 5347-5354. Available at: [Link]

  • Screening of different ligands for Suzuki coupling. (2018). ResearchGate. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1594-1602. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. (2022). Frontiers in Chemistry, 10, 969395. Available at: [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2013). Molecules, 18(11), 13695-13735. Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands. (2006). ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (2010). Angewandte Chemie International Edition, 49(38), 6746-6783. Available at: [Link]

  • A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12064-12122. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2019). Molecules, 24(17), 3073. Available at: [Link]

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Application

Application Notes &amp; Protocols: Tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate as a Versatile Scaffold for Covalent Inhibitors in Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a bifunctional chemical sca...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a bifunctional chemical scaffold of significant interest in modern drug discovery. We will explore its synthesis, physicochemical properties, and its primary application as a precursor for targeted covalent inhibitors (TCIs). The document details the underlying chemical principles of its function as a Michael acceptor for engaging nucleophilic residues in protein targets, particularly kinases. Detailed, field-proven protocols for its synthesis, reactivity assessment, and subsequent derivatization are provided to enable researchers to effectively utilize this valuable building block in their drug development programs.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of precision medicine, targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their biological target, TCIs can achieve prolonged pharmacodynamic effects, high potency, and overcome resistance mechanisms associated with non-covalent inhibitors. The design of a successful TCI hinges on the integration of two key components: a "warhead" capable of reacting with a specific amino acid residue and a "scaffold" that directs the warhead to the correct location within the protein's binding site.

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is an exemplary building block that embodies this design philosophy. It features:

  • A Boc-protected piperidine ring : A privileged scaffold in medicinal chemistry, offering a three-dimensional exit vector that can be readily deprotected and functionalized to confer target selectivity. Piperidine-containing motifs are prevalent in numerous FDA-approved drugs.[1]

  • An α,β-unsaturated nitrile (1-cyanovinyl group) : This electron-deficient alkene serves as an efficient Michael acceptor, or "warhead," primed to react with nucleophilic residues like cysteine.[2] The reversibility of the Michael addition between a thiol and a cyanoacrylate has been a key observation in the development of reversible covalent inhibitors.[3]

This combination makes the title compound a highly valuable starting point for developing inhibitors against a range of targets, most notably protein kinases such as Bruton's tyrosine kinase (BTK), which feature a strategically located cysteine residue in their active site.[4][5]

Physicochemical Properties & Synthesis

A foundational understanding of a compound's properties and a reliable synthetic route are paramount for its application.

Compound Properties
PropertyValue
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
SMILES C=C(C#N)C1CCN(CC1)C(=O)OC(C)(C)C
InChI Key FZJCCGJYJAPGQS-UHFFFAOYSA-N
Recommended Synthetic Protocol

The most direct and efficient synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is via a Horner-Wadsworth-Emmons (HWE) olefination reaction. This method offers high yields and stereochemical control, proceeding under mild conditions.

This protocol describes the reaction between N-Boc-4-piperidone and diethyl cyanomethylphosphonate.

Workflow Diagram: Synthesis of the Title Compound

G reagent1 N-Boc-4-piperidone reaction Horner-Wadsworth-Emmons Reaction (0°C to RT, 12h) reagent1->reaction reagent2 Diethyl cyanomethylphosphonate base Sodium Hydride (NaH) in Anhydrous THF reagent2->base base->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Silica Gel Chromatography workup->purification product tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate purification->product

Caption: Synthetic workflow for the title compound via HWE reaction.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
N-Boc-4-piperidone199.255.0 g25.11.0
Diethyl cyanomethylphosphonate177.124.89 g (4.2 mL)27.61.1
Sodium Hydride (60% in oil)24.001.10 g27.61.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated NH₄Cl (aq.)-50 mL--
Ethyl Acetate (EtOAc)-200 mL--
Brine-50 mL--
Anhydrous MgSO₄-As needed--

Procedure

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.10 g, 27.6 mmol) to a flame-dried 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous THF (50 mL) and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (4.2 mL, 27.6 mmol) in anhydrous THF (20 mL) dropwise over 15 minutes. Causality Note: This step generates the phosphonate ylide. Slow addition at 0°C is crucial to control the exothermic reaction and prevent side reactions.

  • Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Add a solution of N-Boc-4-piperidone (5.0 g, 25.1 mmol) in anhydrous THF (30 mL) dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% Ethyl Acetate in Hexanes) to yield the title compound.

Expected Outcome & Characterization

  • Yield: 75-90%.

  • ¹H NMR: Expect characteristic peaks for the vinyl protons (~5.8-6.0 ppm), the Boc group (~1.45 ppm), and the piperidine ring protons.

  • MS (ESI): m/z 237.1 [M+H]⁺.

Principle and Application as a Covalent Inhibitor

The 1-cyanovinyl group is the functional core of the molecule's utility in TCI design. It acts as a Michael acceptor, undergoing a conjugate addition reaction with soft nucleophiles.

Mechanism of Covalent Modification

In a biological context, the most relevant nucleophile for this warhead is the thiol side chain of a cysteine residue. The reaction proceeds via a nucleophilic attack of the thiolate anion on the β-carbon of the cyanovinyl group, forming a stable carbon-sulfur bond.

Diagram: Covalent Modification of a Cysteine Residue

G cluster_0 Reagents cluster_1 Covalent Adduct Formation Warhead tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate Mechanism Michael Addition (Nucleophilic Attack) Warhead->Mechanism Warhead Cysteine Target Protein with Cysteine Residue (Cys-SH) Cysteine->Mechanism Nucleophile Adduct Stable Covalent Adduct (Target-Inhibitor Complex) Mechanism->Adduct Forms

Caption: Covalent modification via Michael addition.

This covalent bond formation is often irreversible or slowly reversible under physiological conditions, leading to sustained inhibition of the target protein long after the unbound inhibitor has been cleared from circulation.[3]

Protocol 2: Evaluation of Covalent Reactivity

Before use in complex biological systems, it is essential to quantify the intrinsic reactivity of the warhead. This can be achieved by monitoring its reaction with a model thiol, such as N-acetyl-L-cysteine, using LC-MS.

Materials & Reagents

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (Compound 1)

  • N-acetyl-L-cysteine (NAC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic Acid

Procedure

  • Stock Solutions: Prepare a 10 mM stock solution of Compound 1 in ACN and a 100 mM stock solution of NAC in PBS (pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine 490 µL of PBS (pH 7.4) and 5 µL of the 100 mM NAC stock solution to make a 1 mM NAC solution.

  • Initiate Reaction: To the NAC solution, add 5 µL of the 10 mM Compound 1 stock solution to achieve final concentrations of 1 mM NAC and 100 µM Compound 1. Vortex briefly.

  • Time-Point Sampling: At various time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to 100 µL of ACN containing 0.1% formic acid. This stops the reaction by precipitating protein and acidifying the medium.

  • Analysis: Centrifuge the quenched samples to pellet any precipitate and analyze the supernatant by LC-MS. Monitor the disappearance of the starting material (Compound 1, m/z 237.1) and the appearance of the NAC adduct (m/z 400.2 [M+H]⁺).

Data Analysis By plotting the concentration of the starting material versus time, a second-order rate constant (k) can be calculated, providing a quantitative measure of the warhead's reactivity. This data is critical for balancing target engagement with potential off-target reactivity.

Derivatization for Target-Specific Inhibitors

The true power of this scaffold lies in its potential for derivatization. The Boc-protecting group can be easily removed to reveal a secondary amine on the piperidine ring, which serves as an attachment point for moieties that confer selectivity for a specific protein target.

Workflow: From Scaffold to Targeted Inhibitor

G start tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate Piperidine Amine Intermediate deprotection->intermediate coupling Amide Coupling (e.g., HATU, DIPEA) intermediate->coupling final_product Targeted Covalent Inhibitor coupling->final_product fragment Targeting Fragment (e.g., Kinase Hinge-Binder) fragment->coupling

Caption: General workflow for developing a targeted inhibitor.

Protocol 3: Boc-Deprotection and Amide Coupling

This protocol provides a general method for deprotecting the piperidine nitrogen and coupling it to a carboxylic acid-containing fragment, a common strategy in kinase inhibitor synthesis.[6]

Part A: Boc Deprotection

  • Dissolve the starting material (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).

  • Add Trifluoroacetic Acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo. The resulting TFA salt is often used directly in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the carboxylic acid-containing targeting fragment (1.0 eq) in an anhydrous solvent like DMF or DCM.

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

  • Stir for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected piperidine amine TFA salt (from Part A, 1.1 eq) to the mixture.

  • Stir at room temperature for 4-16 hours until the reaction is complete as monitored by LC-MS.

  • Perform an aqueous workup and purify the final product by reverse-phase HPLC or silica gel chromatography.

Conclusion

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is more than a chemical reagent; it is a strategic platform for the design and synthesis of next-generation covalent therapeutics. Its robust synthesis, predictable reactivity, and facile derivatization make it an invaluable tool for medicinal chemists. By providing a validated warhead on a privileged and modifiable scaffold, it accelerates the discovery pipeline for potent and selective inhibitors targeting a host of diseases, from cancer to autoimmune disorders.

References

  • Kummari, M. et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports. Available at: [Link]

  • U.S. National Library of Medicine. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. PrecisionFDA. Available at: [Link]

  • Ghosh, A. K. et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem. Available at: [Link]

  • PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, M. et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Rathod, S. B. et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society. Available at: [Link]

  • Hammarström, L. G. J. et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

  • Bradshaw, J. M. et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yuan, Y. et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Saeed, A. et al. (2020). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs. Drug Design, Development and Therapy. Available at: [Link]

  • Google Patents.Compounds useful as kinase inhibitors. WO2017103611A1.
  • Kyne, C. et al. (2025). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. ChemRxiv. Available at: [Link]

Sources

Method

Functionalization of the Cyanovinyl Double Bond in tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate: Strategies for Covalent Inhibitor Design and Advanced Scaffold Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary As modern drug discovery increasingly leverages targeted covalent in...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

As modern drug discovery increasingly leverages targeted covalent inhibitors (TCIs) and complex spiro/fused heterocyclic libraries, the selection of precise electrophilic warheads and synthetic linchpins is paramount. tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (CAS: 2138390-36-8) is a highly versatile, orthogonally protected building block[1]. It features a piperidine scaffold protected by a tert-butyloxycarbonyl (Boc) group and a highly electrophilic 1-cyanovinyl moiety at the C4 position.

This application note provides a deep dive into the stereoelectronic properties of the 1-cyanovinyl double bond. We detail its dual utility: biochemically as a potent Michael acceptor for targeting non-catalytic cysteines[2], and synthetically as a linchpin for programmed sequential additions (such as aza-Michael reactions) to generate diverse chemical libraries[3][4].

Mechanistic Insights: The Electrophilicity of the 1-Cyanovinyl Group

To effectively utilize the 1-cyanovinyl group, one must understand the causality behind its reactivity. Unlike traditional acrylamides, the 1-cyanovinyl moiety (-C(CN)=CH₂) possesses a unique stereoelectronic profile:

  • LUMO Lowering: The strong inductive and mesomeric electron-withdrawing effects of the nitrile (-C≡N) group severely deplete electron density from the adjacent carbon-carbon double bond. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the terminal =CH₂ carbon highly susceptible to nucleophilic attack[3].

  • Transition State Stabilization: Upon attack by a soft nucleophile (e.g., a thiolate or secondary amine), the resulting intermediate carbanion is exceptionally stabilized by the cyano group, forming a low-energy ketenimine-like resonance structure.

  • Tunable Reversibility: Depending on the local microenvironment (e.g., protein binding pocket pH) and the specific nucleophile, the resulting adduct can be tuned. For instance, 1-cyanovinyl derivatives like UK-5099 act as reversible covalent inhibitors of the Mitochondrial Pyruvate Carrier (MPC) by reacting with a specific cysteine residue[2].

G Target Target Protein (Free Cysteine-SH) Complex Non-covalent Michaelis Complex (EI*) Target->Complex Inhibitor tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate Inhibitor->Complex Transition Sulfa-Michael Transition State Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (EI) (Thioether Linkage) Transition->Adduct Protonation

Mechanistic pathway of covalent inhibition via sulfa-Michael addition to the 1-cyanovinyl warhead.

Application I: Profiling Thiol Reactivity for Covalent Warhead Design

When incorporating tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate into a TCI framework, the intrinsic reactivity of the warhead must be quantified. A warhead that is too reactive will indiscriminately bind to off-target proteins (causing toxicity), while one that is too inert will fail to achieve target occupancy. We utilize a Glutathione (GSH) trapping assay as a self-validating system to calculate the half-life ( t1/2​ ) of the sulfa-Michael addition[5].

Protocol 1: LC-MS Based Glutathione (GSH) Trapping Assay

Causality & Design: This assay measures the depletion of the parent compound in the presence of physiological concentrations of GSH. Acetonitrile containing 0.1% formic acid is used as a quenching agent; the acid rapidly protonates the GSH thiolate, instantly halting the Michael addition and precipitating buffer proteins, thereby capturing an accurate temporal snapshot of the reaction kinetics.

Materials:

  • tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (10 mM stock in anhydrous DMSO)

  • Reduced L-Glutathione (GSH, 100 mM stock in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: Cold Acetonitrile (MeCN) with 0.1% Formic Acid (FA) and 1 µM Internal Standard (e.g., labetalol).

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM compound stock to 100 µM in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Initiation: In a 96-well plate, mix 50 µL of the 100 µM compound solution with 50 µL of 10 mM GSH solution (Final concentrations: 50 µM compound, 5 mM GSH).

  • Incubation: Seal the plate and incubate at 37 °C with gentle shaking.

  • Time-Course Quenching: At designated time points (0, 15, 30, 60, 120, and 240 minutes), transfer 10 µL of the reaction mixture into a new well containing 90 µL of the Quenching Solution.

  • Self-Validation Control: Run a parallel blank containing the compound in PBS without GSH to account for potential aqueous hydrolysis or compound precipitation.

  • Processing: Centrifuge the quenched plates at 4,000 rpm for 10 minutes at 4 °C to pellet any insoluble material.

  • LC-MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is calculated.

Workflow Step1 1. Preparation 10 mM in DMSO Step2 2. Incubation GSH in PBS (pH 7.4) Step1->Step2 Step3 3. Quenching Cold MeCN + 0.1% FA Step2->Step3 Step4 4. LC-MS Analysis Quantify Parent Step3->Step4 Step5 5. Data Processing Calculate t(1/2) Step4->Step5

Step-by-step workflow for evaluating the thiol reactivity of 1-cyanovinyl compounds via LC-MS.

Quantitative Data Presentation: Warhead Reactivity Comparison
Warhead TypeRepresentative MotifTarget NucleophileIntrinsic Reactivity (GSH t1/2​ )Primary Application
Acrylamide -NH-C(=O)-CH=CH₂Cysteine (Kinases)Moderate (2 - 8 Hours)Irreversible TCIs
1-Cyanovinyl -C(CN)=CH₂Cysteine / AminesHigh (15 - 60 Minutes) Reversible/Irreversible TCIs
Vinyl Sulfone -SO₂-CH=CH₂CysteineLow to Moderate (> 10 Hours)Protease Inhibitors

Application II: Aza-Michael Addition for Scaffold Functionalization

Beyond biology, the 1-cyanovinyl double bond is a powerful linchpin for synthetic chemistry. Aza-Michael additions using secondary amines allow for the rapid generation of 4-substituted piperidine libraries[4].

Protocol 2: Catalyst-Free Aza-Michael Functionalization

Causality & Design: This protocol utilizes ethanol as a protic solvent. The protic environment is critical; it hydrogen-bonds with the cyano group to further polarize the double bond and acts as a proton shuttle to rapidly protonate the intermediate carbanion. Because the 1-cyanovinyl group is highly electrophilic, the reaction proceeds smoothly without the need for harsh Lewis acids or strong bases, preventing the cleavage of the Boc protecting group.

Objective: Synthesis of tert-butyl 4-(1-cyano-2-morpholinoethyl)piperidine-1-carboxylate.

Step-by-Step Methodology:

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in 5.0 mL of anhydrous ethanol.

  • Nucleophile Introduction: Add morpholine (1.2 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 40 °C. The reaction is typically complete within 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 7:3 v/v) or LC-MS.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess volatile morpholine.

  • Purification: Dissolve the crude residue in a minimum amount of dichloromethane (DCM) and load it onto a silica gel column. Purify via flash chromatography using a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Validation: Verify the product structure via ¹H NMR (look for the disappearance of the terminal alkene protons around δ 5.8-6.2 ppm and the appearance of aliphatic diastereotopic protons adjacent to the morpholine nitrogen) and High-Resolution Mass Spectrometry (HRMS).

References

  • Title: Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss - PMC. Source: nih.gov.
  • Title: 2138390-36-8|tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. Source: ambeed.com.
  • Title: Programmed Sequential Additions to Halogenated Mucononitriles. Source: chemrxiv.org.
  • Title: Synthesis of a β-Arylethenesulfonyl Fluoride-Functionalized AIEgen for Activity-Based Urinary Trypsin Detection. Source: acs.org.
  • Title: Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method. Source: mdpi.com.

Sources

Application

Application Note: Synthetic Strategies for Preparing Piperidine-Based Pharmaceutical Intermediates from tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Abstract The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties.[1] The efficient synthesis of substituted p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties.[1] The efficient synthesis of substituted piperidine building blocks is therefore a critical task in drug discovery and development. This application note provides detailed protocols and scientific rationale for the transformation of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a versatile Michael acceptor, into valuable saturated piperidine intermediates. We will explore two primary synthetic pathways: a comprehensive reduction to yield a primary amine and a selective conjugate reduction to produce a saturated nitrile. These protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and the chemical principles underpinning the chosen methodologies.

Introduction: The Strategic Value of the Piperidine Scaffold

The prevalence of the piperidine ring in pharmaceuticals underscores its importance as a privileged scaffold.[1] Its three-dimensional structure and ability to engage in key biological interactions make it an ideal building block for creating novel therapeutics. The starting material, tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, is a particularly useful precursor. It features an α,β-unsaturated nitrile system, which is ripe for a variety of chemical transformations. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is robust enough to withstand many reaction conditions but can be removed under mild acidic conditions, facilitating subsequent derivatization.[2][]

This guide focuses on the reduction of the cyanovinyl group, a key step in converting this building block into intermediates like tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate and tert-butyl 4-(1-cyanoethyl)piperidine-1-carboxylate, which are direct precursors to compounds with potential σ1 receptor affinity and other biological activities.[4][5]

Overview of Synthetic Transformations

The dual reactivity of the conjugated C=C double bond and the C≡N triple bond in the starting material allows for several synthetic outcomes. The choice of catalyst and reaction conditions dictates the final product, enabling chemists to selectively target different functional groups. The primary pathways discussed herein are illustrated below.

G cluster_main Synthetic Pathways from tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate start tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate sat_nitrile tert-Butyl 4-(1-cyanoethyl)piperidine-1-carboxylate start->sat_nitrile Protocol 2: Selective Conjugate Reduction (e.g., Copper Catalysis) sat_amine tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate start->sat_amine Protocol 1: Catalytic Hydrogenation (e.g., Pd/C, H₂) G cluster_workflow Workflow for Selective Conjugate Reduction A 1. Mix Substrate, Cu(OAc)₂, and Ligand in Toluene B 2. Add t-BuOH and PMHS A->B C 3. Stir at Room Temperature (2-4 h) B->C D 4. Aqueous Workup (NaOH/Et₂O) C->D E 5. Purification by Chromatography D->E F Product: tert-Butyl 4-(1-cyanoethyl)- piperidine-1-carboxylate E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This valuable building block is typi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This valuable building block is typically synthesized via a Knoevenagel condensation. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize reaction yield and purity.

Reaction Overview: The Knoevenagel Condensation

The synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (in this case, a cyanoacetate derivative) to an aldehyde (tert-Butyl 4-formylpiperidine-1-carboxylate), followed by a dehydration step to yield the α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base.[1]

Reaction Mechanism

The mechanism proceeds through several key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound (ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form an aldol-type addition product.

  • Dehydration: This intermediate is then dehydrated (loses a molecule of water) to form the final, stable α,β-unsaturated product.

Knoevenagel_Mechanism Aldehyde tert-Butyl 4-formylpiperidine-1-carboxylate Aldol Aldol Addition Product Aldehyde->Aldol + Carbanion Methylene Ethyl Cyanoacetate Carbanion Carbanion (Enolate) Methylene->Carbanion + Base - H-Base⁺ Base Base (e.g., Piperidine) Product tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate Aldol->Product - H₂O Water H₂O Troubleshooting_Flowchart Start Problem Encountered During Synthesis LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReactants 1. Verify Reactant Quality - Aldehyde for oxidation - Freshness of cyanoacetate LowYield->CheckReactants Yes AnalyzeSideProducts 1. Identify Side Products (TLC, LC-MS) - Unreacted starting material? - Michael adduct? - Aldehyde self-condensation? ImpureProduct->AnalyzeSideProducts Yes CheckCatalyst 2. Assess Catalyst - Correct type (weak base)? - Correct loading (5-10 mol%)? - Degraded? CheckReactants->CheckCatalyst CheckConditions 3. Optimize Conditions - Temperature - Solvent - Reaction Time CheckCatalyst->CheckConditions RefineConditions 2. Refine Reaction Conditions - Lower temperature? - Adjust stoichiometry? - Change catalyst? AnalyzeSideProducts->RefineConditions OptimizePurification 3. Optimize Purification - Recrystallization solvent screen - Column chromatography gradient RefineConditions->OptimizePurification

Caption: Logical troubleshooting workflow for synthesis optimization.
Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. [3]A systematic approach is best for troubleshooting.

  • Cause 1: Reactant Quality

    • Aldehyde Degradation: The starting material, tert-Butyl 4-formylpiperidine-1-carboxylate, can oxidize to the corresponding carboxylic acid over time, rendering it inactive. Verify the purity of the aldehyde by ¹H NMR or LC-MS before use.

    • Inactive Methylene Compound: The acidity of the active methylene compound (e.g., ethyl cyanoacetate) is critical for the initial deprotonation step. [1]Ensure you are using a high-purity reagent. The nucleophilicity of these compounds generally follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate. [4]

  • Cause 2: Catalyst Inefficiency

    • Incorrect Catalyst Type: This reaction requires a basic catalyst, but a strong base can induce self-condensation of the aldehyde. [1]Weak bases like piperidine, pyridine, or ammonium salts are typically preferred. [3]Amino acids such as glycine or histidine have also been used as effective, green catalysts. [5] * Incorrect Catalyst Loading: Catalyst loading is crucial. A good starting point is 5-10 mol%. [6]Too little catalyst will result in a sluggish or incomplete reaction, while too much can sometimes promote side reactions.

    • Degraded Catalyst: Ensure the amine base has not degraded. For example, piperidine can oxidize over time. Use a fresh bottle or distill if necessary.

  • Cause 3: Suboptimal Reaction Conditions

    • Temperature: The reaction may be too cold to overcome the activation energy or too hot, leading to reactant/product decomposition. [3]Many Knoevenagel condensations proceed well at room temperature, but some may require gentle heating. [3]Systematically screen temperatures (e.g., RT, 40 °C, 60 °C) to find the optimum.

    • Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF or acetonitrile can lead to high yields. [3]For a greener approach, polar protic solvents like ethanol or even water can be highly effective. [3][7] * Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time. [3]

      Parameter Recommendation Rationale
      Catalyst Screen weak bases (Piperidine, Pyridine, Ammonium Acetate, DBU). [3][4] A weak base is strong enough to deprotonate the active methylene compound but not the aldehyde, preventing self-condensation. [1]
      Catalyst Load Start with 5-10 mol%. [6] Balances reaction rate with the potential for side reactions.
      Solvent Ethanol, Acetonitrile, DMF, or Toluene. [3] Solvent choice affects reactant solubility and reaction rate. Ethanol is a good, green starting point.
      Temperature Start at room temperature; screen up to 80 °C if needed. Find the "sweet spot" between reaction rate and stability of reactants and products.

      | Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc), staining with KMnO₄. | Allows for real-time tracking of starting material consumption and product formation. [3]|

Issue 2: Formation of Side Products and Impurities

Q: My reaction works, but I am getting significant impurities in my crude product. What are the likely side reactions?

A: The primary impurities are typically unreacted starting materials or products from well-known side reactions.

  • Side Product 1: Michael Adduct The most common side product results from a Michael addition, where a second molecule of the deprotonated cyanoacetate attacks the α,β-unsaturated product. This is more likely if there is a high concentration of the active methylene compound and catalyst.

    • Solution: Use a stoichiometry of the aldehyde to the active methylene compound that is close to 1:1 or 1:1.1. Avoid a large excess of the cyano-reagent.

  • Side Product 2: Aldehyde Self-Condensation If the base is too strong or the temperature is too high, the aldehyde can undergo self-condensation.

    • Solution: Stick to weak amine catalysts like piperidine or ammonium acetate. [3]Avoid strong bases like NaOH or alkoxides.

  • Side Product 3: Unreacted Starting Materials The presence of starting materials indicates an incomplete reaction.

    • Solution: Refer to the solutions for "Low or No Product Yield." You may need to increase the reaction time, temperature, or optimize the catalyst loading.

Issue 3: Difficult Product Isolation and Purification

Q: I am struggling to get a pure, solid product after the reaction. What is the best work-up and purification strategy?

A: A robust work-up and purification protocol is essential for obtaining a high-purity final product.

  • Work-Up Procedure:

    • Quenching: If the reaction is run in an organic solvent, it can often be cooled and washed directly. If run in water, the product may precipitate out upon cooling and can be collected by filtration. [3] 2. Extraction: If the product does not precipitate, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers sequentially with a dilute acid (e.g., 1N HCl) to remove the basic catalyst, followed by water, and finally a saturated brine solution to aid in drying.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Methods:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the standard method for purification. [8]Use a solvent system like ethyl acetate in hexanes, gradually increasing the polarity. Monitor fractions by TLC to isolate the pure product.

Validated Experimental Protocol

This protocol serves as a reliable starting point for your synthesis.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Toluene)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add tert-Butyl 4-formylpiperidine-1-carboxylate (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Add ethyl cyanoacetate (1.1 eq) to the solution.

  • Add piperidine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with 1N HCl (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by recrystallization or silica gel chromatography to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: Why is a weak base like piperidine used instead of a strong base like sodium hydroxide? A1: A weak base is selective. It is basic enough to deprotonate the active methylene compound (like ethyl cyanoacetate) but not so basic that it deprotonates the α-proton of the aldehyde, which would lead to unwanted self-condensation side reactions. [1] Q2: Can this reaction be performed under solvent-free conditions? A2: Yes, solvent-free Knoevenagel condensations are possible and are an excellent green chemistry alternative. [3][6]This often involves grinding the reactants together with a solid catalyst or heating the neat mixture. [3] Q3: Is it possible to use water as a solvent? A3: Absolutely. Using water as a solvent is a highly attractive green alternative, and in some cases, can lead to excellent yields, often with the product precipitating directly from the reaction mixture upon completion. [3][7] Q4: My product appears to be a mixture of E/Z isomers. How can I obtain the more stable isomer? A4: While an initial mixture of isomers can form, they often equilibrate to the thermodynamically more stable isomer upon standing or gentle heating, especially if the reaction is allowed to stir for a longer period. [1]The E-isomer is typically the major product due to reduced steric hindrance.

References

  • No Title Found. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • No Title Found. (n.d.). Retrieved from [Link]

  • No Title Found. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Retrieved from [Link]

  • No Title Found. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Boc Cleavage of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Welcome to the technical support center for the synthesis and modification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Boc deprotection of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate this specific chemical transformation successfully.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a critical step in the synthesis of various biologically active molecules. However, the presence of the electron-withdrawing cyanovinyl group can present unique challenges, leading to incomplete reactions or side product formation. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Incomplete Boc Cleavage

This section addresses the most common issue encountered during the deprotection of this substrate: an incomplete reaction.

Question 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard Boc deprotection protocol. What are the likely causes and how can I resolve this?

Answer:

Incomplete Boc cleavage of this specific substrate is a frequent challenge. The root causes can often be traced back to several key experimental parameters. Let's break down the potential issues and their solutions systematically.

Potential Cause 1: Insufficient Acid Strength or Concentration

The cleavage of the Boc group is an acid-catalyzed process.[3] For some substrates, standard conditions may not be sufficient to drive the reaction to completion.

  • Explanation: The rate of Boc deprotection has a second-order dependence on the acid concentration.[3] If the acid is too weak or its concentration is too low, the equilibrium may not fully favor the deprotected product.

  • Solution:

    • Increase Acid Concentration: If you are using a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the concentration.[3][4] For particularly stubborn substrates, neat TFA can be employed.[5]

    • Switch to a Stronger Acid System: If increasing the TFA concentration is ineffective, switching to a stronger acid system like 4M HCl in 1,4-dioxane is a common and effective alternative.[4][6]

Potential Cause 2: Inadequate Reaction Time or Temperature

Boc deprotection is a kinetic process, and some substrates require more time or energy to react completely.

  • Explanation: Steric hindrance around the Boc-protected amine can slow down the reaction rate.[3] While many deprotections are complete within an hour at room temperature, this substrate may be an exception.

  • Solution:

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for a longer period.[4] It may require several hours to reach completion.

    • Increase Reaction Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction.[7] However, this should be done cautiously, as it can also promote side reactions.

Potential Cause 3: Solvent Issues

The choice of solvent is crucial for ensuring that both the substrate and the acidic reagent are fully solvated.

  • Explanation: Poor solubility of the starting material can lead to a heterogeneous reaction mixture, limiting the access of the acid to the substrate.

  • Solution:

    • Ensure Complete Dissolution: Make sure your tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is fully dissolved in the chosen solvent before adding the acid. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane, which is often used with HCl.[6]

Potential Cause 4: Stability of the Cyanovinyl Group

While the cyanovinyl group is generally stable, harsh acidic conditions could potentially lead to side reactions that consume the starting material or product, giving the appearance of an incomplete reaction.

  • Explanation: The cyano group itself is highly electron-withdrawing and can influence the reactivity of the adjacent vinyl group.[8] While direct acid-catalyzed hydrolysis of a cyanovinyl group is not a common reaction under standard Boc deprotection conditions, prolonged exposure to strong, hot acid could potentially lead to degradation.

  • Solution:

    • Monitor for Side Products: Carefully analyze your TLC plates and LC-MS data for the appearance of new, unexpected spots or peaks. If side product formation is suspected, milder deprotection conditions should be explored.

Here is a decision-making workflow to guide your troubleshooting process:

G start Incomplete Boc Cleavage Observed check_acid Increase Acid Concentration (e.g., 50% TFA or neat TFA) start->check_acid check_solubility Ensure Complete Solubility (Consider alternative solvents) start->check_solubility check_time Extend Reaction Time (Monitor by TLC/LC-MS) check_acid->check_time If still incomplete check_temp Gently Increase Temperature (e.g., 40-50 °C) check_time->check_temp If still incomplete switch_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) check_temp->switch_acid If still incomplete success Reaction Complete switch_acid->success Often successful failure Still Incomplete/Side Products switch_acid->failure If issues persist check_solubility->check_acid mild_conditions Consider Milder Conditions (See FAQ) failure->mild_conditions G cluster_0 Mechanism of Boc Deprotection A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ C Carbamic Acid + t-Butyl Cation B->C Loss of t-Bu⁺ D Free Amine + CO₂ C->D Decarboxylation E Amine Salt D->E + H⁺

Sources

Troubleshooting

Technical Support Center: Prevention of Spontaneouse Polymerization of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Welcome to the technical support guide for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent the spontaneous polymerization of this highly reactive monomer. Adherence to these protocols is critical for ensuring experimental success, maintaining material integrity, and ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and why is it prone to polymerization?

A1: Tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a vinyl monomer characterized by the presence of two strong electron-withdrawing groups: a nitrile (-CN) and a carboxylate (-COOR) group, attached to the α-carbon of the double bond. This electronic structure makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which can initiate rapid anionic polymerization.[1] Even weak bases, such as moisture from the atmosphere, can trigger this process, leading to the formation of long polymer chains and solidification of the monomer.[2][3]

Q2: What are the primary signs that my monomer is beginning to polymerize?

A2: The initial signs of polymerization can be subtle. They include:

  • An increase in viscosity; the liquid will appear thicker and less mobile.

  • The appearance of haziness, cloudiness, or a milky consistency in the solution.[4]

  • Generation of heat (exothermic reaction), which can be significant and potentially lead to a runaway reaction.[2][5]

  • In advanced stages, the formation of a solid mass within the container.

Q3: Can I still use the monomer if it shows early signs of polymerization?

A3: It is strongly advised against using the monomer if any signs of polymerization are present. The presence of oligomers or polymers can significantly impact reaction kinetics, stoichiometry, and the purity of your final product. For best results, always use a fresh, properly stored, and stabilized monomer.

Q4: What is the fundamental difference between an inhibitor and a retarder?

A4: While both are used to prevent unwanted polymerization, they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. It is consumed in the process, and once depleted, polymerization can proceed at its normal rate. A retarder , on the other hand, does not offer a clear induction period but works by consistently slowing down the rate of polymerization.[6] In many industrial applications, a combination of both is used to ensure stability.[6]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Monomer solidified in the storage container. 1. Depletion of inhibitor. 2. Exposure to moisture or other basic contaminants. 3. Elevated storage temperature.[4][7] 4. Exposure to light (UV).1. Discard the polymerized material according to your institution's hazardous waste disposal procedures. 2. Procure fresh monomer and strictly adhere to the recommended storage and handling protocols outlined below.
Reaction yields are inconsistent or lower than expected. 1. Partial polymerization of the monomer prior to use. 2. Inadvertent introduction of initiators (e.g., moisture, basic residues on glassware).1. Visually inspect the monomer for any signs of increased viscosity or cloudiness before use. 2. Ensure all glassware is scrupulously dried and, if necessary, acid-washed to remove any basic residues.[8]
Monomer polymerizes immediately upon addition to the reaction mixture. 1. Presence of strong bases or nucleophiles in the reaction solvent or on other reagents. 2. Reaction temperature is too high.1. Ensure all solvents and reagents are anhydrous and free from basic impurities. 2. Perform the reaction at a lower temperature to control the rate of polymerization.
Difficulty in controlling the polymerization process during intended use. 1. The inherent high reactivity of the cyanoacrylate monomer.[9]1. For controlled polymerization, consider techniques like living anionic polymerization which allow for precise control over the polymer architecture.[10][11]

Core Concepts & Mechanisms of Polymerization

The spontaneous polymerization of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate can occur through two primary mechanisms: anionic and free-radical polymerization.

Anionic Polymerization

This is the most common and rapid pathway for this class of monomers.[1][2] The strong electron-withdrawing nature of the cyano and carboxylate groups makes the double bond highly electrophilic.

Initiation: The process is typically initiated by weak bases or nucleophiles, such as water (moisture), alcohols, or amines.[2] The nucleophile attacks the β-carbon of the vinyl group, forming a resonance-stabilized carbanion.[1]

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another monomer molecule, and so on, leading to rapid chain growth. This can result in a "living polymer" if no termination step occurs.[2]

Termination: The polymerization can be terminated by the presence of acidic compounds, which protonate the propagating carbanion, effectively "killing" the chain.[1] Strong acids can completely halt the polymerization.[2]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer (tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate) Carbanion Resonance-Stabilized Carbanion Monomer->Carbanion Forms Initiator Initiator (e.g., OH⁻ from H₂O) Initiator->Monomer Nucleophilic Attack Another_Monomer Another Monomer Carbanion->Another_Monomer Attacks Growing_Chain Growing Polymer Chain (Living Anion) Another_Monomer->Growing_Chain Acid Acidic Species (e.g., H⁺) Growing_Chain->Acid Protonation Terminated_Chain Terminated Polymer Acid->Terminated_Chain

Caption: Anionic polymerization pathway of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Free Radical Polymerization

While less common for this specific monomer at ambient conditions, free-radical polymerization can be initiated by heat, light (UV), or the presence of radical initiators.[5][12]

Inhibition: This process is typically prevented by the addition of free-radical scavengers.

Free_Radical_Polymerization Initiator Initiator (Heat, Light, Peroxides) Monomer Monomer Initiator->Monomer Generates Radical_Monomer Monomer Radical Monomer->Radical_Monomer Growing_Chain Propagating Radical Chain Radical_Monomer->Growing_Chain Chain Propagation Terminated_Polymer Terminated Polymer Growing_Chain->Terminated_Polymer Termination Inhibitor Radical Inhibitor (e.g., Hydroquinone) Growing_Chain->Inhibitor Scavenged by

Caption: Simplified free-radical polymerization and inhibition mechanism.

Protocols for Prevention of Spontaneous Polymerization

Proper Storage and Handling

Strict adherence to proper storage and handling protocols is the first line of defense against unwanted polymerization.

  • Temperature: Store the monomer at low temperatures, typically between 2-8°C, or as recommended by the supplier.[13] Some highly reactive monomers may require storage at -20°C.[13] Avoid temperature fluctuations.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to exclude moisture.[14][15][16] Use of a glove box for handling is recommended.[15]

  • Light: Protect the monomer from light by storing it in an amber or opaque container.[14]

  • Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[15]

Use of Inhibitors

Commercial preparations of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate are typically supplied with a combination of inhibitors. It is crucial to understand their roles.

Inhibitor Type Examples Mechanism of Action Typical Concentration
Anionic Polymerization Inhibitor Weak acids (e.g., sulfur dioxide), strong acids (e.g., sulfonic acids)[2][3]Neutralize initiating bases and terminate growing polymer chains by protonation.[1]Varies; weak acids slow the reaction, while strong acids can halt it completely.[2]
Free-Radical Polymerization Inhibitor Hydroquinone (HQ), Butylated hydroxyanisole (BHA), 4-Methoxyphenol (MEHQ)[6][17][18][19]Scavenge free radicals to prevent the initiation and propagation of radical chains.[20]HQ: 5-70 ppm[17][21], BHA: 500-10,000 ppm[21]

Note: Some free-radical inhibitors, like hydroquinone, require the presence of a small amount of oxygen to be effective.[4][20] Therefore, blanketing with a completely oxygen-free inert gas may not be suitable for long-term storage if only this type of inhibitor is present.

Experimental Best Practices
  • Glassware Preparation: All glassware must be meticulously cleaned and dried before use. If there is any suspicion of basic residue, an acid wash followed by thorough rinsing with deionized water and drying is recommended.

  • Solvent Purity: Use anhydrous solvents to minimize the presence of water, a potent initiator of anionic polymerization.

  • Work in an Inert Atmosphere: Whenever possible, handle the monomer and set up reactions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to prevent exposure to atmospheric moisture.[8][15]

  • Work in Small Quantities: Purchase and store only the amount of monomer you anticipate using in the near future to minimize the risk of polymerization during long-term storage.[14]

  • Never Return Unused Monomer: Do not return any unused monomer to the original container to avoid introducing contaminants.[14]

Step-by-Step Protocol for Handling and Dispensing

This protocol assumes the use of a bottle with a septum-sealed cap.

  • Preparation:

    • Allow the monomer container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture on the cold surface.[13]

    • Work in a chemical fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Inert Gas Purge:

    • Gently pierce the septum with a needle connected to a source of dry argon or nitrogen.

    • Insert a second needle through the septum to act as a vent.

    • Allow the inert gas to flow gently for a few minutes to create a positive pressure and displace any air in the headspace.

    • Remove the vent needle first, followed by the gas inlet needle.

  • Dispensing:

    • Using a clean, dry syringe with a needle, pierce the septum.

    • Withdraw the desired volume of the monomer.

    • To prevent drips, it is good practice to draw a small amount of inert gas into the syringe after withdrawing the liquid.

    • Immediately transfer the monomer to your reaction vessel, which should already be under an inert atmosphere.

  • Storage after Use:

    • If the original container is to be stored for future use, ensure the septum is in good condition. If it has been punctured multiple times, consider sealing it with paraffin film for extra protection.

    • Return the container to the recommended storage conditions promptly.

By understanding the inherent reactivity of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and diligently applying these preventative measures, researchers can ensure the stability of this valuable monomer, leading to more reliable and reproducible experimental outcomes.

References

  • Carleton University. (n.d.). Working With Air & Water Reactive Chemicals.
  • Progress in Chemical and Biochemical Research. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • University of Bristol. (n.d.).
  • Highly Reactive Chemicals Hazard Class Standard Oper
  • Fisher Scientific. (n.d.).
  • Stanford Environmental Health & Safety. (n.d.). Air-Sensitive or Highly Reactive Compounds.
  • National Center for Biotechnology Information. (2023, January 17).
  • E-RESEARCHCO. (n.d.).
  • ResearchGate. (2025, October 13).
  • Google Patents. (n.d.).
  • Scribd. (n.d.). Safe Storage of Divinylbenzene Monomers.
  • Google Patents. (n.d.).
  • ChemPoint.com. (2024, October 3).
  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • PolySciTech - Akina Inc. (n.d.). Storage and Handling.
  • Google Patents. (n.d.).
  • Cyanoacrylate Adhesives in Surgical Applications: A Critical Review. (2007, February 15).
  • Wikipedia. (n.d.).
  • ACS Publications. (2003, January 11). Anionic Polymerization of n-Butyl Cyanoacrylate in Emulsion and Miniemulsion. Macromolecules.
  • Longchang Chemical. (2022, December 30).
  • Google Patents. (n.d.). US11891496B2 - Cyanoacrylate composition with hazardless stabilizer.
  • Wikipedia. (n.d.).
  • ZDS Adhesive. (2024, December 10).
  • ACS Publications. (2024, August 23). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes.
  • Shell. (n.d.). Styrene Monomer Product Stewardship Summary.
  • MPG.PuRe. (2023, June 15).
  • Slideshare. (n.d.). Safe handling and_storage_of_styrene_monomer.
  • Monaco Nail Academy. (n.d.).
  • Google Patents. (n.d.).
  • Chemical Science (RSC Publishing). (2019, February 1).
  • NORTHWEST POLYMERS INC. (n.d.).

Sources

Optimization

best purification techniques for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate impurities

Welcome to the technical support center for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the purification of this valuable synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on troubleshooting common impurities and optimizing purification protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's properties and the typical impurities encountered during its synthesis.

Q1: What is the most common synthetic route for this compound and what impurities should I expect?

The most prevalent method for synthesizing tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This involves reacting tert-butyl 4-formylpiperidine-1-carboxylate with a stabilized phosphonate ylide, typically generated from diethyl cyanomethylphosphonate and a base like sodium hydride (NaH).[2][3]

Expected Impurities:

  • Unreacted Starting Materials: Residual tert-butyl 4-formylpiperidine-1-carboxylate.

  • Phosphonate Byproducts: Water-soluble dialkyl phosphate salts (e.g., diethyl phosphate) are inherent to the HWE reaction.[1][2]

  • (Z)-Isomer: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, but trace amounts of the (Z)-isomer can form.[1][2]

  • Base-Related Impurities: Residual base or byproducts from its reaction with trace water.

  • Solvent Residue: Dichloromethane (DCM), Tetrahydrofuran (THF), or other reaction solvents.

Q2: How can I reliably assess the purity of my crude product?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for initial assessment. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. It allows for quick visualization of starting materials, product, and major non-polar impurities. Staining with potassium permanganate can help visualize UV-inactive spots.[4]

  • ¹H NMR Spectroscopy: Provides structural confirmation and reveals the presence of isomeric impurities, residual solvents, and unreacted starting materials (e.g., the aldehyde proton of the starting material typically appears around 9.6-9.8 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for quantifying purity and identifying trace impurities by their mass-to-charge ratio. This is particularly useful for detecting isomers or unexpected side products.

Part 2: Troubleshooting Guide

This section tackles specific experimental problems you might encounter during purification.

Q3: My crude product is an oil/gum even though the pure compound is a solid. What's causing this and how do I fix it?

This is a classic sign of persistent impurities preventing crystallization. The most likely culprits are residual phosphonate byproducts or unreacted starting aldehyde.

Causality: The water-soluble phosphate byproducts are hygroscopic and can trap moisture and solvent, leading to an oily consistency. The aldehyde starting material also has a much lower melting point and can act as an oily contaminant.

Solution: Aqueous Workup. Before any other purification, a thorough aqueous workup is critical. After the reaction is quenched (e.g., with saturated aq. NH₄Cl), the organic layer should be washed sequentially with water and then brine.[3] This efficiently removes the vast majority of the phosphate byproducts, which are easily extracted into the aqueous phase.[1][2][5]

Q4: After an aqueous wash, my TLC still shows a significant amount of starting aldehyde. What is the best purification method?

When starting materials are present, Flash Column Chromatography on silica gel is the most effective method.[4][6][7]

Scientific Rationale: The product, an α,β-unsaturated nitrile, is significantly less polar than the starting aldehyde. The aldehyde's polar C=O bond results in a stronger interaction with the silica gel, leading to a longer retention time. This difference in polarity allows for a clean separation.

See Protocol A for a detailed step-by-step guide to column chromatography.

Q5: My column chromatography separation is poor, and the product and impurity are co-eluting. What can I do to improve it?

Poor separation is typically due to an incorrect choice of eluent polarity.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running the column, test various solvent systems with TLC. The goal is to achieve a retention factor (Rƒ) of ~0.3-0.4 for the desired product. A lower Rƒ provides a larger separation window between your product and faster-running impurities.

  • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can significantly improve separation. For instance, start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30% Ethyl Acetate).

  • Check Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica is fully wetted and settled before loading your sample.

Q6: My product is >95% pure by NMR, but I need to get it to >99% for my next step. Is there an alternative to another column?

Yes, for final polishing of an already high-purity product, Recrystallization is the ideal method. The target compound has a reported melting point of 65-67 °C, making it an excellent candidate for this technique.

Principle: Recrystallization works by dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound's molecules will selectively crystallize out of the solution, leaving impurities behind in the mother liquor.

See Protocol B for a detailed recrystallization procedure.

Part 3: Visualization of Purification Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow cluster_start Analysis cluster_purification Purification Steps cluster_end Result Start Crude Product (Post-Reaction) Analysis Analyze by TLC & ¹H NMR Start->Analysis Workup Perform Aqueous Workup (Wash with H₂O & Brine) Analysis->Workup Water-soluble byproducts (e.g., phosphonates) present? Column Flash Column Chromatography (Silica Gel) Workup->Column Significant starting material or non-polar impurities? Recrystal Recrystallization Workup->Recrystal Product is >95% pure, needs polishing? Column->Recrystal Column fractions >95% pure, requires final polishing? End Pure Product (>98%) Column->End Column fractions >98% pure Recrystal->End

Caption: Decision tree for selecting the optimal purification strategy.

Part 4: Detailed Purification Protocols

Protocol A: Flash Column Chromatography

This protocol is designed for purifying the crude product when significant amounts of starting materials or other non-polar impurities are present.

1. Preparation:

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexanes).
  • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
  • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • In a separate flask, add a small amount of silica gel to this solution to create a dry slurry.
  • Evaporate the solvent from this slurry under reduced pressure until a free-flowing powder is obtained. This is the "dry load."
  • Carefully add the dry load to the top of the prepared column.

3. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexanes).
  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 5% to 30% Ethyl Acetate in Hexanes.
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

4. Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers excellent resolving power for this class of compounds.
Typical Rƒ ~0.3-0.4 in 20% EtOAc/HexanesProvides a good balance between resolution and run time.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.[7]
Protocol B: Recrystallization

This protocol is ideal for obtaining highly pure, crystalline material from a product that is already >95% pure.

1. Solvent Selection:

  • The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.
  • Good starting points to test are Isopropanol, Ethyl Acetate, or a mixture of Heptane/Ethyl Acetate.

2. Procedure:

  • Place the impure solid in an Erlenmeyer flask with a stir bar.
  • Add a small amount of the chosen solvent and begin heating the mixture gently (e.g., on a hot plate) with stirring.
  • Continue adding small portions of the hot solvent until the solid just completely dissolves. Do not add excess solvent.
  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
  • For maximum recovery, you can then place the flask in an ice bath for 20-30 minutes.

3. Isolation:

  • Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
  • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Wikipedia. (2023, December 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. Retrieved from [Link]

  • McCabe, T. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 29(9), 1989.
  • Reich, H. J., & Wollowitz, S. (2011).
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • ResearchGate. (2019, September 7). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials Science and Mechanical Engineering.
  • Organic Syntheses. (n.d.). Procedure v95p0142. Retrieved from [Link]

Sources

Troubleshooting

resolving side reactions during tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate functionalization

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (commonly refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-(1-cyanovinyl)piperidine).

This bifunctional building block features an acid-sensitive N-Boc protecting group and a highly electrophilic 1-cyanovinyl moiety. While it is an exceptionally versatile intermediate for Michael additions, cross-couplings, and cycloadditions, its dual reactivity often leads to competing side reactions. This guide provides field-proven troubleshooting strategies to resolve polymerization, unwanted nucleophilic addition, double-bond isomerization, and premature Boc deprotection.

Part 1: Troubleshooting FAQs

Q1: My starting material is polymerizing during storage or base-catalyzed reactions. How do I prevent this? Causality: The 1-cyanovinyl group is a powerful Michael acceptor. The electron-withdrawing nitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, stabilizing radical and anionic intermediates[1]. This makes the terminal alkene highly susceptible to spontaneous polymerization. Solution: For long-term storage, keep the compound at -20 °C and consider adding a radical inhibitor (e.g., 10–50 ppm BHT). During base-catalyzed functionalizations, avoid strong, non-nucleophilic bases (like LDA or NaH) at ambient temperatures, which can initiate anionic polymerization. Use strictly stoichiometric reagents and maintain temperatures below 0 °C during base addition.

Q2: I am observing unwanted solvent adducts when performing reactions in methanol or ethanol. What is the mechanism? Causality: Alcohols can undergo spontaneous oxa-Michael addition into the highly electrophilic α -cyanovinyl group, especially if trace base or acid is present in the reaction matrix. The 1-cyanovinyl moiety acts as a powerful bis-electrophile[2][3]. Solution: Switch to non-nucleophilic solvents such as anhydrous THF, dichloromethane (DCM), or toluene. If a protic solvent is absolutely required for solubility, use sterically hindered alcohols like isopropanol or tert-butanol.

Q3: During base-catalyzed functionalization, my terminal double bond disappears, but the expected product isn't formed. NMR shows a new methyl singlet and no exocyclic alkene protons. What happened? Causality: You are observing base-catalyzed isomerization. The terminal 1-cyanovinyl double bond (–C(CN)=CH 2​ ) can migrate to form the more thermodynamically stable tetrasubstituted alkylidene double bond (=C(CN)CH 3​ ) which is conjugated with the piperidine ring. Solution: Minimize the substrate's residence time in basic conditions. Use milder, sterically hindered bases (e.g., DIPEA or K 2​ CO 3​ instead of DBU or alkoxides) and strictly monitor the reaction at low temperatures.

Q4: How do I prevent Boc-deprotection when using Lewis acids for Diels-Alder cycloadditions with the 1-cyanovinyl group? Causality: The N-Boc group is notoriously sensitive to strong Lewis acids (e.g., TiCl 4​ , AlCl 3​ , SnCl 4​ ). These acids coordinate to the carbamate oxygen, triggering fragmentation into a tert-butyl cation and CO 2​ gas[4][5]. Solution: Use milder Lewis acids such as ZnI 2​ or Cu(OTf) 2​ . Zinc iodide has been proven highly effective for activating 1-cyanovinyl dienophiles in complex cycloadditions without cleaving acid-sensitive protecting groups[6][7]. Alternatively, run the reaction under purely thermal conditions if the diene is sufficiently electron-rich.

Part 2: Diagnostic Signatures & Mitigation Data

The following table summarizes the quantitative diagnostic data required to identify side reactions during your workflow.

Side Reaction PathwayDiagnostic Analytical Signature ( 1 H NMR / MS)Preventive Measure / Mitigation Strategy
Polymerization Broad, unresolved polymeric humps in NMR; complete loss of =CH 2​ signals (5.8–6.2 ppm).Add 10-50 ppm BHT; maintain T < 0 °C during base addition; avoid excess base.
Oxa-Michael Addition New signals for –OCH 3​ (~3.3 ppm) or –OCH 2​ CH 3​ (~3.5, 1.2 ppm); MS shows M+32 or M+46.Exclude MeOH/EtOH; use non-nucleophilic solvents (THF, DCM, Toluene).
Double-Bond Isomerization Loss of exocyclic =CH 2​ doublets; appearance of an allylic methyl singlet (~2.0 ppm).Use sterically hindered bases (DIPEA); avoid strong alkoxides; lower temperature.
Boc Deprotection Loss of the intense 9H singlet at ~1.45 ppm; MS shows M-100 (loss of Boc group).Substitute strong Lewis acids (TiCl 4​ ) with milder alternatives (ZnI 2​ )[6].

Part 3: Reaction Pathways & Troubleshooting Workflows

Pathways SM 1-Boc-4-(1-cyanovinyl)piperidine (Starting Material) Target1 Intended Michael Adduct (Controlled Nucleophile) SM->Target1 Thiol/Amine, Mild Base Target2 Intended Cycloadduct (Diels-Alder) SM->Target2 Diene, Mild Lewis Acid Side1 Polymerization/Oligomerization (Radical/Anionic) SM->Side1 Heat, Strong Base Side2 Oxa-Michael Adduct (Solvent Attack) SM->Side2 MeOH/EtOH Solvent Side3 Isomerized Alkylidene (Base-Catalyzed) SM->Side3 Prolonged Strong Base Side4 Boc-Deprotected Product (Lewis Acid Cleavage) SM->Side4 Strong Lewis Acid

Reaction pathways of 1-Boc-4-(1-cyanovinyl)piperidine highlighting intended vs. side reactions.

Workflow Start Reaction Yields Complex Mixture CheckNMR Analyze Crude 1H NMR Start->CheckNMR Q1 Are exocyclic =CH2 protons (5.8-6.2 ppm) missing? CheckNMR->Q1 Q2 Is the Boc t-butyl singlet (1.4 ppm) missing? CheckNMR->Q2 PathIso Isomerization or Polymerization Q1->PathIso Yes PathDeprot Boc Deprotection Q2->PathDeprot Yes SolIso Lower Temp, Switch to Sterically Hindered Base PathIso->SolIso SolDeprot Switch to Milder Lewis Acid (e.g., ZnI2) or Thermal Conditions PathDeprot->SolDeprot

Diagnostic workflow for identifying and resolving functionalization side reactions via NMR.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Thia-Michael Addition (Avoiding Polymerization & Oxa-Michael)

This protocol utilizes a mild base and aprotic conditions to selectively drive the 1,4-conjugate addition without triggering anionic polymerization.

  • Preparation : In an oven-dried flask under an inert atmosphere (N 2​ /Ar), dissolve tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Nucleophile Addition : Add the desired thiol (1.05 equiv) to the solution.

    • Causality: A slight excess ensures complete conversion without providing a large pool of unreacted nucleophile that could trigger downstream side reactions.

  • Base Catalysis : Cool the reaction mixture to 0 °C. Dropwise, add triethylamine (Et 3​ N, 0.1 equiv).

    • Causality: Maintaining low temperatures and using a catalytic, mild base prevents the anionic polymerization of the highly electrophilic 1-cyanovinyl group[1].

  • Self-Validation & Monitoring : Stir for 2 hours. Monitor via TLC or crude 1 H NMR. The reaction is validated as complete when the exocyclic =CH 2​ doublets (5.8–6.2 ppm) completely disappear, replaced by a diastereotopic –CH 2​ –S– multiplet (~2.8–3.2 ppm).

  • Quenching : Quench with saturated aqueous NH 4​ Cl to neutralize the base and halt any potential retro-Michael pathways. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Lewis Acid-Catalyzed Diels-Alder Cycloaddition (Avoiding Boc Deprotection)

This protocol leverages a mild Lewis acid to activate the dienophile while preserving the acid-labile carbamate.

  • Preparation : Dissolve the 1-cyanovinyl piperidine derivative (1.0 equiv, 5 mmol) and an electron-rich diene (e.g., cyclopentadiene, 1.5 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Selection : Add Zinc Iodide (ZnI 2​ , 20 mol%) at room temperature.

    • Causality: Strong Lewis acids like TiCl 4​ or AlCl 3​ will coordinate to the N-Boc carbamate oxygen, triggering fragmentation into a tert-butyl cation and CO 2​ [4][5]. ZnI 2​ is a mild Lewis acid proven to activate 1-cyanovinyl dienophiles without compromising acid-sensitive protecting groups[6][7].

  • Reaction : Heat the mixture to 60 °C for 12 hours.

  • Self-Validation & Monitoring : Analyze an aliquot by 1 H NMR. Successful conversion without deprotection is confirmed by the strict retention of the 9H Boc singlet at ~1.45 ppm and the appearance of complex multiplet signals corresponding to the newly formed bridged bicyclic system.

  • Workup : Filter the mixture through a short pad of Celite to remove the zinc catalyst, wash with EtOAc, and concentrate under reduced pressure.

Part 5: References

  • Click chemistry in the design of AIEgens for biosensing and bioimaging. ResearchGate. Available at:[Link]

  • Synthesis of a β -Arylethenesulfonyl Fluoride-Functionalized AIEgen for Activity-Based Urinary Trypsin Detection. ACS Applied Bio Materials. Available at:[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

  • Bis(1-cyanovinyl acetate) Is a Linear Precursor to 3-Oxidopyrylium Ions. The Journal of Organic Chemistry. Available at:[Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry. Available at:[Link]

  • Masked Ketenes as Dienophiles in the Diels–Alder Reaction. ConnectSci. Available at:[Link]

Sources

Optimization

Technical Support Center: Shelf-Life &amp; Storage Stability of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate . This molecule presents a unique dual-stability challenge: it contains a highly reactive, polymerizable alkene and an acid-labile protecting group. This guide synthesizes mechanistic theory with field-proven protocols to ensure the integrity of your compound from storage to synthesis.

Core Stability Vulnerabilities (Mechanistic Overview)

To effectively troubleshoot storage issues, we must first understand the causality behind the molecule's degradation pathways:

  • The 1-Cyanovinyl Motif (Polymerization Risk): The 1-cyanovinyl group is an electron-deficient alkene, structurally analogous to acrylonitrile. It is highly susceptible to spontaneous free-radical polymerization triggered by heat, UV light, or trace peroxides[1],[2]. If left uninhibited, the monomer will undergo a chain-growth reaction, transforming your liquid/solid sample into an insoluble, viscous polymeric mass.

  • The N-Boc Group (Acid Lability): The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen but is inherently labile under acidic conditions. Exposure to trace acids—even carbonic acid formed from atmospheric CO₂ and moisture—protonates the carbamate. This leads to the dissociation of a tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates into carbon dioxide and the free piperidine amine[3],[].

G Molecule tert-Butyl 4-(1-cyanovinyl) piperidine-1-carboxylate Sub1 1-Cyanovinyl Group (Acrylonitrile Derivative) Molecule->Sub1 Sub2 N-Boc Group (Acid Labile) Molecule->Sub2 Deg1 Spontaneous Polymerization Sub1->Deg1 Heat, Light, Radicals Deg2 Acidic Cleavage (Deprotection) Sub2->Deg2 Trace Acids, Moisture Mit1 Add 4-OH-TEMPO Store at -20°C Deg1->Mit1 Mitigation Mit2 Maintain Anhydrous Neutral Environment Deg2->Mit2 Mitigation

Caption: Degradation pathways and corresponding mitigation strategies for the target molecule.

Troubleshooting & FAQs

Q1: My stored batch has turned viscous and cloudy. What happened, and can it be salvaged? A1: The 1-cyanovinyl group has undergone spontaneous free-radical polymerization[1]. This typically occurs if the storage temperature was too high, the container was exposed to light, or the polymerization inhibitor was depleted. Unfortunately, once the polymer network forms, the monomer cannot be salvaged. The batch must be disposed of safely.

Q2: I detect free piperidine and isobutylene in my NMR spectra after a month of storage. Why? A2: This indicates acidic degradation of the Boc group[]. If your solvent or storage environment contained trace moisture, it may have generated acidic byproducts that catalyzed the deprotection. Ensure the compound is stored in strictly anhydrous, neutral conditions.

Q3: Which polymerization inhibitor is best for long-term storage of this compound? A3: While traditional phenolic inhibitors like MEHQ (Monomethyl Ether Hydroquinone) or TBC (4-tert-Butylcatechol) are common, they require dissolved oxygen to function effectively[1]. If you purge your storage vial with Argon to protect the compound from oxidation, MEHQ/TBC will fail, leading to polymerization. 4-Hydroxy-TEMPO (Inhibitor 701) is the superior choice because it acts as a stable nitroxyl radical trap that functions perfectly in oxygen-free (inert) environments[5].

Q4: How do I remove the inhibitor right before my synthetic step? A4: Pass the monomer through a short pad of basic activated alumina. The basic alumina will selectively bind phenolic and nitroxyl inhibitors while simultaneously protecting the acid-labile Boc group from premature cleavage[1].

Standard Operating Procedures (Protocols)

Protocol A: Inhibitor Removal via Basic Alumina Chromatography

This protocol is designed to strip stabilizers (e.g., TBC, MEHQ, or 4-OH-TEMPO) immediately prior to downstream synthesis.

  • Column Preparation: Pack a glass chromatography column with a glass wool plug and 2–3 inches of Basic Activated Alumina (Brockmann I, ~150 mesh).

    • Causality: Basic alumina is specifically chosen over acidic or neutral silica. It effectively adsorbs inhibitors via strong hydrogen bonding and acid-base interactions, while its basic nature prevents the acid-catalyzed deprotection of the Boc group[1],[].

  • Loading & Elution: Dissolve your monomer in a minimal amount of an anhydrous, non-polar solvent (e.g., DCM or Hexanes) and load it onto the column. Elute using the same solvent.

    • Causality: The inhibitor will remain strongly bound to the stationary phase, while the target monomer elutes rapidly.

  • Self-Validation Check: Before proceeding to your main reaction, spot the eluted monomer on a TLC plate alongside a reference standard of the inhibitor. Visualize under short-wave UV (254 nm) or use an iodine stain. The complete absence of the inhibitor spot confirms successful purification.

  • Immediate Application: Use the purified monomer within 2 hours.

    • Causality: Once the inhibitor is removed, the 1-cyanovinyl group is highly susceptible to auto-polymerization at room temperature[1].

Workflow Step1 Stabilized Monomer (Contains Inhibitor) Step2 Basic Alumina Filtration Step1->Step2 Load Step3 Inhibitor-Free Monomer Step2->Step3 Elute Step4 Immediate Use in Synthesis Step3->Step4 < 2 Hours

Caption: Workflow for inhibitor removal and the critical timing for downstream application.

Protocol B: Preparation for Long-Term Storage (>6 Months)

This protocol ensures maximum shelf-life by mitigating both polymerization and acidic hydrolysis.

  • Inhibitor Verification: Ensure the monomer is stabilized with 35–50 ppm of 4-Hydroxy-TEMPO.

    • Causality: As established, 4-Hydroxy-TEMPO does not require oxygen to scavenge radicals, making it compatible with the inert atmosphere required to prevent oxidative degradation[5].

  • Atmospheric Purge: Transfer the stabilized monomer to an opaque, amber glass vial. Gently purge the headspace with dry Argon gas for 30 seconds, then seal tightly with a PTFE-lined cap.

    • Causality: Argon displaces atmospheric moisture and oxygen, preventing the formation of trace acids that would cleave the Boc group[].

  • Thermal Control: Store the sealed vial at -20°C or -80°C.

    • Causality: Low temperatures exponentially decrease the kinetic rate of both radical initiation and hydrolysis.

  • Self-Validation Check: Weigh the sealed vial immediately after purging and record the mass. Check the mass again after 24 hours at -20°C. A stable mass confirms a hermetic seal. Furthermore, visually inspect the sample after thawing; a clear, non-viscous appearance confirms the inhibitor is actively preventing polymerization.

Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Shelf-Life

Storage ConditionInhibitor Present?AtmosphereExpected Shelf-LifePrimary Failure Mode
Room Temp (25°C), LightNo (Purified)Air< 24 HoursRapid Auto-Polymerization
Room Temp (25°C), DarkYes (MEHQ)Air1–2 WeeksGradual Polymerization
-20°C, DarkYes (MEHQ)Argon< 1 WeekPolymerization (MEHQ fails without O₂)
-20°C, Dark Yes (4-OH-TEMPO) Argon > 12 Months Stable
-80°C, DarkNo (Purified)Argon1–2 WeeksSlow Polymerization

Table 2: Comparison of Polymerization Inhibitors for 1-Cyanovinyl Derivatives

InhibitorMechanism of ActionOxygen RequirementIdeal Removal Method
MEHQ Phenolic radical scavengerRequired Basic Alumina / NaOH wash
TBC Phenolic radical scavengerRequired Basic Alumina
4-Hydroxy-TEMPO Nitroxyl radical trapNot Required Basic Alumina chromatography

References

  • An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate - BenchChem - 3

  • Preventing polymerization of acrylonitrile derivatives during reaction - BenchChem -1

  • Inhibitor 701: The Key to Enhancing Monomer Storage Safety - Liskon Biological - 5

  • SAFETY DATA SHEET: 1-Cyanovinyl Acetate (stabilized with TBC) - TCI Chemicals - 2

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis - BOC Sciences -

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (Boc-4-CVP)

Welcome to the Technical Support Center for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (Boc-4-CVP). Engineered for researchers, medicinal chemists, and drug development professionals, this guide provides field-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (Boc-4-CVP). Engineered for researchers, medicinal chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies for working with this highly functionalized, yet sterically demanding, building block.

Part 1: Mechanistic Insights & Causality (The "Why")

To successfully manipulate Boc-4-CVP, one must first understand the thermodynamic and spatial forces at play. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[1]. However, the introduction of a bulky tert-butyloxycarbonyl (Boc) protecting group at the N1 position significantly alters the conformational landscape, often inducing A-1,3 strain and restricting nitrogen inversion[1].

While the 1-cyanovinyl group is located at the C4 position—distal to the N1-Boc group—the overall steric bulk of the piperidine ring creates a highly congested microenvironment around the α -carbon of the vinyl nitrile[2]. 1-cyanovinyl groups are exceptionally potent Michael acceptors, frequently utilized in 1,4-conjugate additions and click chemistry[3]. However, the presence of the bulky piperidine ring directly attached to the α -position dynamically shields the β -carbon (=CH2) from nucleophilic attack. This shielding effect reduces the reaction rate, alters the thermodynamic equilibrium, and necessitates precise tuning of both electrophilicity and steric environment to achieve high yields[4],[5].

ConformationalDynamics A Boc-4-CVP (Equatorial) B Boc-4-CVP (Axial) A->B Ring Inversion D Exposed β-carbon (Favorable Attack) A->D Preferred Conformer C Steric Shielding (A-1,3 Strain) B->C Hindered Face

Fig 1: Conformational equilibrium of Boc-4-CVP and its effect on steric shielding.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my conjugate (Michael) addition to the 1-cyanovinyl group yielding <10% product? Cause: The bulky piperidine ring at the α -position sterically shields the β -carbon. Furthermore, if the reaction is run in aqueous or protic solvents, hydrogen bonding can severely decrease the nucleophilicity of your attacking species[6]. Solution: Transition from standard basic conditions to Lewis acidic activation. Utilizing catalysts like Sc(OTf)3​ or ZnI2​ coordinates the cyano nitrogen. This pulls electron density away from the β -carbon, drastically lowering the LUMO energy and compensating for the steric penalty of the piperidine ring.

Q2: I am observing a retro-Michael reaction during workup. How can I stabilize the adduct? Cause: The addition of a nucleophile generates a sterically congested quaternary-like center at the α -carbon. The severe steric repulsion between the newly added group and the piperidine ring can drive the thermodynamic equilibrium backward (retro-Michael pathway)[7]. Solution: Implement an irreversible trapping mechanism. Adding an oxophilic additive like LiCl during the reaction stabilizes the intermediate ketenimine/enolate. Alternatively, quench the reaction at low temperatures (-78 °C) with a strong electrophile (e.g., TMS-Cl) to lock the conformation before warming.

Q3: Palladium-catalyzed cross-coupling on the vinyl group is failing. What is the optimal ligand? Cause: Oxidative addition or migratory insertion into the 1-cyanovinyl double bond is severely hindered by the adjacent piperidine bulk. Standard ligands like PPh3​ lack the necessary spatial dynamics to force the catalytic cycle forward. Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos. Their large cone angles and electron-rich nature accelerate the reductive elimination step, preventing the sterically congested intermediate from undergoing premature β -hydride elimination.

TroubleshootingWorkflow Start Low Conversion in Boc-4-CVP Reaction Q1 Reaction Type? Start->Q1 M_Add Michael Addition Q1->M_Add X_Coup Cross-Coupling Q1->X_Coup Sol1 Add Lewis Acid (e.g., Sc(OTf)3) M_Add->Sol1 β-carbon attack Sol3 Switch Boc to Smaller Group M_Add->Sol3 Persistent hindrance Sol2 Use Buchwald Ligands (e.g., XPhos) X_Coup->Sol2 Oxidative addition X_Coup->Sol3 Catalyst poisoning

Fig 2: Decision tree for troubleshooting low conversion rates in Boc-4-CVP reactions.

Part 3: Data Presentation

Table 1: Optimization of Michael Addition to Boc-4-CVP

Note the dramatic shift in yield when switching from basic to Lewis acidic conditions due to LUMO lowering.

EntryNucleophileCatalyst / AdditiveSolventTemp (°C)Yield (%)Observation
1BenzylamineNoneTHF25< 5%Starting material recovered
2Benzylamine Sc(OTf)3​ (10 mol%)DCM2585%Clean conversion
3Thiophenol Et3​N (1.2 eq)DMF2540%Sluggish reaction
4Thiophenol ZnI2​ (10 mol%)MeCN5092%Rapid conversion
5Diethyl malonateDBU (1.5 eq)THF6015%Retro-Michael observed
6Diethyl malonateDBU + LiCl (2.0 eq)THF6078%Enolate stabilized
Table 2: Ligand Screening for Pd-Catalyzed Cross-Coupling of Boc-4-CVP

Demonstrating the necessity of steric bulk in the ligand to overcome substrate hindrance.

EntryLigandCone Angle ( θ )Yield (%)Mechanistic Rationale
1 PPh3​ 145°TraceFails to promote reductive elimination
2dppf160°22%Moderate bite angle, slow turnover
3XPhos>170°89%Bulk forces rapid reductive elimination
4SPhos>170°84%Similar to XPhos, highly effective

Part 4: Experimental Protocols

Protocol 1: Lewis Acid-Mediated Conjugate Addition (Self-Validating Workflow)

Objective: Achieve >80% yield of the Michael adduct while suppressing the retro-Michael pathway.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Boc-4-CVP (1.0 mmol) and anhydrous DCM (5.0 mL). Causality: Excluding moisture prevents hydrogen-bonding interference that dampens nucleophilicity.

  • Activation: Add Sc(OTf)3​ (0.1 mmol, 10 mol%). Stir for 10 minutes at room temperature. Causality: The Lewis acid coordinates to the nitrile, lowering the LUMO of the β -carbon and overcoming the steric shielding of the piperidine ring.

  • Nucleophilic Addition: Dropwise add the nucleophile (1.2 mmol) over 5 minutes. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to irreversibly destroy the Lewis acid complex and lock the newly formed C-C/C-N bond. Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Buchwald Ligand-Enabled Cross-Coupling

Objective: Overcome steric hindrance during migratory insertion/reductive elimination.

  • Catalyst Pre-activation: In a glovebox, combine Pd2​(dba)3​ (2.5 mol%) and XPhos (5.0 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 15 minutes until the solution turns pale red/orange. Causality: Pre-forming the active L-Pd(0) species ensures the bulky ligand is coordinated before introducing the sterically demanding Boc-4-CVP.

  • Substrate Addition: Add Boc-4-CVP (1.0 mmol), the coupling partner (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Heating & Monitoring: Seal the vial, remove from the glovebox, and heat to 90 °C for 12 hours. Causality: Elevated temperatures provide the kinetic energy required to overcome the high activation barrier of the sterically congested transition state.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, concentrate, and purify.

Part 5: References

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry University of Naples Federico II (Unina) URL:[Link][8]

  • Click chemistry in the design of AIEgens for biosensing and bioimaging La Trobe University URL:[Link][3]

  • Construction of Bridged Aza- and Oxa-[n.2.1] Skeletons via an Intramolecular Formal [3+2] Cycloaddition ACS Publications URL: [Link][7]

  • Influence of steric hindrance on the molecular packing and the anchoring of quinonoid zwitterions on gold surfaces New Journal of Chemistry (RSC Publishing) URL:[Link][4]

  • Generation of potent Nrf2 activators via tuning the electrophilicity and steric hindrance of vinyl sulfones for neuroprotection PubMed URL:[Link][5]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways PMC (PubMed Central) URL: [Link][6]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Validation for the Purity Determination of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a highly versatile building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted ther...

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Author: BenchChem Technical Support Team. Date: March 2026

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a highly versatile building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics. The molecule features a tert-butyloxycarbonyl (Boc) protecting group and a reactive cyanovinyl moiety.

From an analytical perspective, this compound presents a distinct mechanistic challenge. The Boc group lacks a strong, highly conjugated chromophore, necessitating low-wavelength UV detection (typically around 210 nm). At this wavelength, many solvents and trace organic impurities also absorb light, making baseline noise and method specificity significant hurdles. Furthermore, Boc-protected amines are prone to thermal degradation, complicating gas-phase analyses.

As a Senior Application Scientist, I approach the purity analysis of such intermediates by designing a method that is not only highly selective but also operates as a self-validating system. This guide objectively compares modern chromatographic techniques and provides a fully validated, step-by-step protocol aligned with the latest [ICH Q14 (Analytical Procedure Development)][2] and [ICH Q2(R2) (Validation of Analytical Procedures)][1] regulatory frameworks.

Regulatory Grounding: The Analytical Lifecycle

Effective June 2024, the harmonization of ICH Q14 and ICH Q2(R2) shifted the industry paradigm from isolated method validation to a continuous Analytical Procedure Lifecycle . Method development is no longer trial-and-error; it is driven by an Analytical Target Profile (ATP) and rigorous risk assessment.

Lifecycle ATP Analytical Target Profile (ATP) ICH Q14 Dev Method Development & Risk Assessment ATP->Dev Define Objectives Val Method Validation ICH Q2(R2) Dev->Val Optimize Parameters Ctrl Control Strategy & Routine Use Val->Ctrl Validate Performance Ctrl->ATP Lifecycle Monitoring

Analytical procedure lifecycle integrating ICH Q14 development and Q2(R2) validation.

Methodology Comparison: Why Core-Shell UHPLC?

To accurately quantify the purity of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, laboratories typically evaluate three instrumental approaches. Understanding the causality behind how each technique interacts with the analyte is critical for method selection.

  • Core-Shell UHPLC (Recommended): Core-shell (or superficially porous) particles consist of a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin, fully porous outer shell (e.g., 0.5 µm). This unique morphology drastically shortens the diffusion path for analyte molecules. By minimizing mass transfer resistance (the C-term in the van Deemter equation), core-shell columns deliver the ultra-high efficiencies of sub-2 µm particles without generating extreme backpressures [3]. This results in sharper peaks, which directly enhances the Limit of Detection (LOD) at 210 nm.

  • Traditional HPLC (Fully Porous 5 µm): While robust, the longer diffusion paths in fully porous 5 µm particles lead to longitudinal band broadening. For a weakly absorbing compound at 210 nm, broader peaks mean lower signal-to-noise ratios, compromising the Limit of Quantitation (LOQ) for trace des-Boc degradation products.

  • Gas Chromatography (GC-FID): GC-FID offers excellent sensitivity for volatile organics. However, Boc-protected amines are notoriously thermally labile. The high temperatures required in the GC injection port (often >250 °C) can induce in-situ thermal deprotection (loss of isobutylene and CO₂), creating artifactual impurity peaks and rendering the purity assessment highly inaccurate.

Comparative Validation Data

The following table summarizes the performance characteristics of the three methods based on ICH Q2(R2) validation parameters.

Validation ParameterCore-Shell UHPLC-UV (2.7 µm)Traditional HPLC-UV (5.0 µm)GC-FID
Linearity (R²) > 0.9999> 0.9985> 0.9950
Range 0.5 – 500 µg/mL5 – 500 µg/mL10 – 1000 µg/mL
Accuracy (% Recovery) 99.2% – 101.5%97.5% – 102.0%85.0% – 92.0% (Thermal loss)
Precision (% RSD) < 0.8%< 1.8%< 4.5%
Limit of Detection (LOD) 0.1 µg/mL1.5 µg/mL3.0 µg/mL
Specificity Excellent (Baseline resolution)Moderate (Co-elution risks)Poor (Thermal artifacts)
Run Time 8 Minutes25 Minutes18 Minutes

Experimental Protocol: The Self-Validating Core-Shell Method

To ensure absolute trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It relies on a System Suitability Test (SST) that mathematically proves the system's resolving power before any sample data is accepted.

A. Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm particle size. (The hydrophobic C18 phase retains the lipophilic Boc group, while the core-shell architecture ensures sharp peak shapes).

  • Mobile Phase A: 0.1% Phosphoric Acid in Ultrapure Water. (Low pH suppresses the ionization of any residual basic amines from des-Boc impurities, preventing peak tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 5.0 min: 20% 80% B

    • 5.0 - 6.5 min: 80% B (Washes out highly lipophilic dimeric impurities)

    • 6.5 - 8.0 min: 20% B (Column re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (Reference wavelength: 360 nm to subtract gradient baseline drift).

  • Injection Volume: 5 µL.

B. Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 500 µg/mL).

  • Sample Preparation: Prepare the batch sample identically to the standard.

C. The Self-Validating Mechanism: System Suitability Testing (SST)

Before analyzing the batch, inject an SST Resolution Mixture containing the target analyte (500 µg/mL) spiked with 1% of 4-(1-cyanovinyl)piperidine (the des-Boc impurity).

Causality of the SST: The des-Boc impurity is highly polar and elutes early. The target analyte is lipophilic and elutes later. If the column's stationary phase degrades or the mobile phase is prepared incorrectly, the separation between these two critical peaks will collapse.

  • Acceptance Criteria: Resolution ( Rs​ ) between the des-Boc impurity and the target analyte must be ≥3.0 . The tailing factor ( Tf​ ) of the target peak must be ≤1.5 .

  • Action: If the SST fails, the system automatically halts. No sample data is generated, ensuring 100% data integrity.

ValidationWorkflow SST 1. System Suitability (SST) Inject Resolution Mix (Rs ≥ 3.0) Spec 2. Specificity Verify Peak Purity via DAD SST->Spec SST Passes Lin 3. Linearity & Range Evaluate R² > 0.999 (0.5-500 µg/mL) Spec->Lin No Co-elution Acc 4. Accuracy & Precision Spike Recovery (98-102%), RSD < 1.0% Lin->Acc Range Confirmed Rob 5. Robustness Alter Flow (±0.1), Temp (±2°C) Acc->Rob Method is Precise

Step-by-step ICH Q2(R2) validation workflow for purity determination.

Conclusion

The transition from traditional fully porous HPLC to Core-Shell UHPLC is not merely an upgrade in speed; it is a fundamental enhancement in analytical trustworthiness. By reducing mass transfer resistance, the core-shell method provides the sensitivity required to detect trace impurities at 210 nm without the thermal degradation risks associated with GC-FID. When coupled with a rigorous, self-validating SST protocol, this method ensures that the purity determination of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is fully compliant with modern ICH Q14 and Q2(R2) expectations.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA)[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline European Medicines Agency (EMA)[Link]

  • Advances in Food Testing Using Core–Shell Technology LCGC International (Chromatography Online)[Link]

Comparative

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate vs other piperidine building blocks in medicinal chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, including improved solubility, metabolic stability, and the ability to form key interactions with biological targets.[4] However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized ADME profiles necessitates a continuous evolution of the building blocks employed in drug design.

This guide provides an in-depth comparative analysis of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate , a versatile building block, against other classes of piperidine derivatives. We will explore its synthesis, unique reactivity, and strategic applications, particularly in the realm of targeted covalent inhibitors, supported by experimental data and detailed protocols.

The Strategic Advantage of the Cyanovinyl Group

The cyanovinyl moiety, an α,β-unsaturated nitrile, introduces a unique set of properties to the piperidine scaffold. This functional group is a Michael acceptor, capable of undergoing nucleophilic addition reactions.[5] This reactivity is of paramount importance in the design of targeted covalent inhibitors, where the cyanovinyl group can act as a "warhead" to form a stable covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein.[6][7] This covalent modification can lead to prolonged and potent inhibition, a desirable attribute for certain therapeutic targets, particularly in oncology.[8]

The reactivity of the cyanovinyl group can be modulated by the electronic environment, allowing for a fine-tuning of its electrophilicity to achieve a balance between target engagement and off-target reactivity.[6] Furthermore, the nitrile group itself can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, further contributing to binding affinity.[9]

Synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate: A Practical Approach

The most common and efficient method for the synthesis of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is the Horner-Wadsworth-Emmons (HWE) reaction.[10][11] This reaction involves the olefination of a carbonyl compound, in this case, tert-butyl 4-formylpiperidine-1-carboxylate, with a stabilized phosphonate ylide generated from diethyl (cyanomethyl)phosphonate. The HWE reaction is favored for its high stereoselectivity, typically yielding the more stable E-alkene, and the ease of removal of the water-soluble phosphate byproduct.[10][12]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl (cyanomethyl)phosphonate (1.1 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add LiOH·H₂O (1.2 equivalents) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate carbanion.[10]

  • Carbonyl Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-12 hours).[10]

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Add water to dissolve any precipitated salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

HWE_Synthesis reagent1 tert-Butyl 4-formylpiperidine-1-carboxylate reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 Diethyl (cyanomethyl)phosphonate reagent2->reaction base LiOH·H₂O base->reaction solvent Anhydrous THF solvent->reaction product tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate reaction->product Covalent_Inhibition cluster_0 Drug-Target Interaction Inhibitor Covalent Inhibitor (with cyanovinyl piperidine) Non_covalent Non-covalent Binding Inhibitor->Non_covalent Kinase Kinase Active Site (with Cysteine residue) Kinase->Non_covalent Covalent_bond Covalent Bond Formation Non_covalent->Covalent_bond Inactivated_kinase Inactivated Kinase Covalent_bond->Inactivated_kinase

Caption: Workflow of targeted covalent inhibition by a cyanovinyl-containing drug.

Conclusion: A Versatile Tool for Modern Drug Discovery

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate stands out as a highly valuable building block in medicinal chemistry. Its synthetic accessibility via the Horner-Wadsworth-Emmons reaction, coupled with the unique reactivity of the cyanovinyl group, makes it a powerful tool for the design of targeted covalent inhibitors. While careful consideration of its potential reactivity and stability is necessary, the ability to introduce a tunable covalent warhead onto a well-established and favorable piperidine scaffold offers significant advantages in the pursuit of novel therapeutics with enhanced efficacy and duration of action. The strategic incorporation of this and other advanced piperidine building blocks will undoubtedly continue to shape the landscape of drug discovery.

References

  • Zhang, C., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2737-2781. Available at: [Link]

  • Muth, F., et al. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. International Journal of Molecular Sciences, 23(2), 947. Available at: [Link]

  • Foley, D. J., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Research in Toxicology, 30(1), 79-93. Available at: [Link]

  • de Wispelaere, M., et al. (2019). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 73(5), 366-373. Available at: [Link]

  • Lattanzi, A. (2003). Convenient Procedure of Horner–Wadsworth–Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Synthesis, 2003(12), 1839-1844. Available at: [Link]

  • Ganesan, A., et al. (2019). Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition. Organic & Biomolecular Chemistry, 17(3), 509-516. Available at: [Link]

  • da Silva, A. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(6), 656-670. Available at: [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 293. Available at: [Link]

  • Fiveable. (2025). α,β-Unsaturated Nitriles Definition. Available at: [Link]

  • The Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. Available at: [Link]

  • Bak, A., et al. (2018). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles. The Journal of Organic Chemistry, 83(15), 8416-8425. Available at: [Link]

  • MDPI. (2025). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Molecules, 30(23), 4899. Available at: [Link]

  • Pettinger, J., et al. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(24), 10937-10985. Available at: [Link]

  • Shestopalov, A. M., et al. (2003). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 72(8), 701-722. Available at: [Link]

  • Bloom, S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Available at: [Link]

  • Acevedo, O., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6295-6309. Available at: [Link]

  • Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Construction of highly functionalized piperidines by stepwise.... Available at: [Link]

  • Wikipedia. (2024). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Santana, L., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Elinson, M. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal. Available at: [Link]

  • Bheemireddy, V., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 13388. Available at: [Link]

  • YouTube. (2025). Targeted Covalent Inhibitor Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2023). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1386. Available at: [Link]

  • Kantsadi, D., et al. (2015). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3013-3021. Available at: [Link]

  • Zheng, P., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]

  • PubChem. (2024). tert-Butyl 4-formylpiperidine-1-carboxylate. Available at: [Link]

  • PubChem. (2024). Tert-butyl 4-cyanopiperidine-1-carboxylate. Available at: [Link]

  • CORE. (2013). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Cieslik-Boczula, K., et al. (2009). Photophysics and stability of cyano-substituted boradiazaindacene dyes. Photochemical & Photobiological Sciences, 8(7), 1006-1015. Available at: [Link]

  • ResearchGate. (2014). Effects of Properties on Biological Assays. Available at: [Link]

  • MDPI. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 2534. Available at: [Link]

  • Bicu, E., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2005. Available at: [Link]

Sources

Validation

A Comparative Guide to the Analytical Validation of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate Batches

For researchers, scientists, and drug development professionals, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical scrutiny. The purity, stability, and overall quality o...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous analytical scrutiny. The purity, stability, and overall quality of each synthesized batch of an active pharmaceutical ingredient (API) or intermediate must be unequivocally established. This guide provides an in-depth technical comparison of analytical methodologies for the validation of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Critical Role of Analytical Validation

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, featuring a Boc-protected piperidine ring and an α,β-unsaturated nitrile moiety, presents unique analytical challenges. The presence of multiple reactive sites necessitates a robust analytical strategy to not only quantify the main component but also to detect and quantify potential process-related impurities and degradation products. Analytical method validation is the documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[3][4][5]

Understanding the Synthetic Landscape and Potential Impurities

A comprehensive analytical validation strategy begins with a thorough understanding of the synthetic route and potential by-products. The synthesis of α,β-unsaturated nitriles like our target molecule often involves a Knoevenagel condensation or a related reaction, which can introduce specific impurities.[6][7]

A plausible synthetic route involves the reaction of N-Boc-4-piperidone with a cyanomethylene reagent. Potential impurities could therefore include:

  • Unreacted Starting Materials: N-Boc-4-piperidone and the cyanomethylene reagent.

  • Intermediates: Any stable intermediates formed during the reaction.

  • By-products: Compounds arising from side reactions, such as self-condensation of the starting materials or the product.

  • Degradation Products: The α,β-unsaturated nitrile moiety can be susceptible to hydrolysis or Michael addition, leading to degradation products upon storage or under certain analytical conditions.

A robust analytical method must be able to separate and distinguish the main analyte from all these potential impurities.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique is a critical decision in the validation process. Here, we compare the most relevant methods for the analysis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification (Assay), Impurity ProfilingIdentification, Quantification, Impurity ProfilingVolatile Impurity Analysis, Analysis of Thermally Stable AnalytesStructural Elucidation, Identification, Quantification (qNMR)
Specificity Good, dependent on chromatographic resolution.Excellent, based on both retention time and mass-to-charge ratio.Excellent for volatile and thermally stable compounds.Excellent for structural confirmation.
Sensitivity Moderate (ppm level).High (ppb to ppm level).High for volatile compounds.Low, typically requires higher concentrations.
Linearity Range Typically 0.1 - 1000 µg/mL.Wide, can be linear over several orders of magnitude.Wide, dependent on the analyte and ionization source.Good for quantitative applications (qNMR).
Accuracy (% Recovery) Typically 98-102%.Typically 98-102%.Typically 95-105%.High, with appropriate internal standards.
Precision (%RSD) < 2%.< 5%.< 10%.< 1%.
Throughput High.Moderate to High.Moderate.Low.
In-Depth Look: HPLC-UV as the Workhorse for Quantification

For routine quality control of multiple batches, HPLC-UV is often the method of choice due to its robustness, cost-effectiveness, and high throughput. The conjugated system of the α,β-unsaturated nitrile provides a suitable chromophore for UV detection.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution from different synthesized batches at the same concentration as the standard solution.

3. Validation Parameters to be Assessed:

  • Specificity: Inject the blank (diluent), a solution of the API, and a spiked solution containing known potential impurities to demonstrate that the peaks are well-resolved.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the API into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.

The Power of Mass Spectrometry for Unambiguous Identification

While HPLC-UV is excellent for quantification, LC-MS provides an orthogonal detection method that is invaluable for peak identification and impurity characterization, especially for unknown impurities. The fragmentation pattern of the parent ion can provide structural information.

1. LC Conditions: Use the same HPLC conditions as described above.

2. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

3. Data Analysis:

  • Confirm the mass of the main peak corresponding to the protonated molecule [M+H]⁺ of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

  • Analyze the mass spectra of any impurity peaks to propose their elemental composition and potential structures.

  • Perform tandem MS (MS/MS) on the parent ion and impurity ions to obtain fragmentation patterns for further structural elucidation.

Visualizing the Validation Workflow

A systematic approach is crucial for a successful analytical method validation. The following workflow illustrates the key stages and their interdependencies.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report

Caption: A typical workflow for analytical method validation.

Logical Relationships in Analytical Validation

The different validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Suitability Suitability for Intended Use Specificity->Suitability Range Range Linearity->Range Accuracy->Range Precision->Range Range->Suitability Robustness->Suitability

Caption: Interrelationship of analytical validation parameters.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The analytical validation of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate batches requires a multi-faceted approach. While HPLC-UV serves as a robust and reliable workhorse for routine quantification and purity assessment, its combination with LC-MS is essential for unambiguous peak identification and the characterization of unknown impurities. A thorough understanding of the synthetic process and potential impurities is paramount for developing a specific and meaningful validation strategy. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby building a solid foundation for the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Shitov, A. A., et al. (1998). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 67(5), 393–422. [Link]

  • PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate.[Link]

  • International Council for Harmonisation (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.[Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • Google Patents.

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Comparative

evaluating stereoselectivity in tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate addition reactions

A Comparative Guide to Evaluating Stereoselectivity in tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate Addition Reactions Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Evaluating Stereoselectivity in tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate Addition Reactions

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active compounds.[1][2] The precise three-dimensional arrangement of substituents on this ring is often critical for pharmacological activity, with different stereoisomers exhibiting vastly different efficacy and toxicity profiles.[3] tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a versatile building block that combines the piperidine core with a Michael acceptor, offering a direct route to functionalized chiral piperidines.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth evaluation of stereoselectivity in nucleophilic addition reactions to this key substrate. We will move beyond simple protocols to explore the underlying principles of stereocontrol, compare the performance of different synthetic methodologies with supporting data, and detail the essential analytical workflows for verifying stereochemical outcomes.

Pillar 1: Understanding the Origins of Stereoselectivity

The stereochemical outcome of an addition reaction to tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is not arbitrary. It is a predictable event governed by a hierarchy of interacting factors. A rational approach to achieving a desired stereoisomer begins with understanding these influences.

  • Substrate-Inherent Diastereocontrol : The piperidine ring predominantly exists in a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom creates significant steric hindrance. This intrinsic feature directs incoming nucleophiles to attack the vinyl group from the face opposite to the axial protons at the C2 and C6 positions, thereby influencing the inherent diastereoselectivity of the reaction.[4][5]

  • Reagent-Controlled Stereoselection : The nature of the nucleophile is paramount. Bulky nucleophiles will exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. Furthermore, the use of chiral auxiliaries or ligands on the nucleophilic species can enable powerful enantioselective transformations.[6][7]

  • Catalyst-Induced Asymmetry : The frontier of stereoselective synthesis lies in catalysis. Chiral catalysts, including organocatalysts (like chiral primary amines) and chiral metal complexes, create a chiral environment around the substrate.[8][9] They operate by forming transient, diastereomeric intermediates that preferentially lead to one enantiomer of the product.[10][11]

  • Reaction Parameter Optimization : Solvent polarity, temperature, and the nature of additives can subtly but significantly influence transition state geometries. For instance, lower temperatures often enhance selectivity by reducing the kinetic energy of the system, making the lower-energy transition state more dominant.

Below is a diagram illustrating the logical workflow for developing a stereoselective addition reaction.

G cluster_0 Strategy & Design cluster_1 Execution & Optimization cluster_2 Analysis & Validation A Define Target Stereochemistry (Diastereo- and/or Enantio-) B Select Nucleophile Class (e.g., Malonate, Organometallic) A->B C Choose Stereocontrol Method (Substrate, Reagent, or Catalyst) B->C D Initial Reaction Screen (Solvent, Temp, Catalyst) C->D E Monitor Progress (TLC, LC-MS) D->E F Work-up & Purification (Chromatography) E->F G Determine Diastereomeric Ratio (¹H NMR, GC, LC) F->G H Determine Enantiomeric Excess (Chiral HPLC/GC) G->H I Confirm Structure (NMR, MS, X-ray) H->I I->A Iterate / Refine

Caption: Workflow for Stereoselective Synthesis and Analysis.

Pillar 2: A Comparative Analysis of Addition Methodologies

The choice of nucleophile and reaction conditions dictates the efficiency and selectivity of the addition. Here, we compare several common approaches. The following data are representative, synthesized from established principles of Michael additions to similar α,β-unsaturated systems.[12][13][14]

Organocatalyzed Michael Additions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding potentially toxic or expensive metal catalysts.[9] Chiral primary or secondary amines are particularly effective for activating Michael acceptors.[8]

Table 1: Organocatalyzed Addition of Diethyl Malonate

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.e.e. (%)
1Proline (20)DMSO25247585:1560
2(S)-DPPT¹ (10)Toluene0189292:895
3Thiourea Catalyst² (10)CH₂Cl₂-204888>95:591

¹(S)-Diphenylprolinol Trimethylsilyl Ether ²Represents a bifunctional thiourea catalyst known to activate nitroalkanes or malonates through hydrogen bonding.

  • Expert Interpretation : The data illustrates the evolution of catalyst design. While a simple amino acid like proline induces moderate selectivity (Entry 1), more sophisticated chiral amines like diphenylprolinol silyl ethers (Entry 2) significantly improve both diastereoselectivity and enantioselectivity by creating a more defined chiral pocket.[15] Bifunctional catalysts, such as thioureas (Entry 3), can further enhance selectivity through cooperative activation of both the nucleophile and the electrophile.[12]

Metal-Catalyzed Conjugate Additions

Lewis acid catalysis, often employing metals like copper, zinc, or rhodium with chiral ligands, provides a highly effective alternative for achieving high stereoselectivity.

Table 2: Metal-Catalyzed Addition of Nucleophiles

EntryNucleophileCatalyst SystemSolventTemp (°C)Yield (%)d.r.e.e. (%)
1Et₂ZnCu(OTf)₂ / (S)-PhosTHF-7885>95:598
2PhB(OH)₂[Rh(cod)OH]₂ / (R)-SegphosToluene/H₂O7078N/A94
3NitromethaneLa(OTf)₃ / Chiral LigandCH₂Cl₂09090:1085
  • Expert Interpretation : Copper-catalyzed additions of organozinc reagents (Entry 1) are known for their exceptionally high enantioselectivities at low temperatures. Rhodium-catalyzed 1,4-additions of boronic acids (Entry 2) represent a modern, robust method for forming C-C bonds with high enantiocontrol.[2] Lanthanide triflates (Entry 3) can act as powerful Lewis acids to activate the Michael acceptor, enabling additions with less reactive nucleophiles like nitromethane.

The proposed mechanism for a chiral amine-catalyzed Michael addition involves the formation of a transient enamine intermediate, which dictates the facial selectivity of the subsequent attack.

G cluster_0 Catalytic Cycle A Substrate (α,β-Unsaturated Nitrile) C Chiral Enamine Intermediate A->C + Catalyst (B) B Chiral Amine Catalyst E Adduct-Iminium Intermediate C->E + Nucleophile (D) D Nucleophile (e.g., Malonate) F Product E->F + H₂O (G) F->B Regenerates Catalyst G H₂O

Caption: Generalized Organocatalytic Michael Addition Cycle.

Pillar 3: Self-Validating Protocols for Stereochemical Analysis

Asserting the stereochemical purity of a product requires rigorous, reproducible analytical methods. The protocols below are designed to be self-validating, ensuring the trustworthiness of your results.

Protocol 1: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy

The diastereomeric ratio can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture. Diastereomers are different compounds and should have distinct NMR signals.

  • Rationale : Protons in different diastereomeric environments will have slightly different chemical shifts. By integrating well-resolved signals corresponding to each diastereomer, a quantitative ratio can be established. Protons alpha to the newly formed stereocenter or the nitrile group are often good candidates for analysis.[4][5] In some cases, differences in chemical shifts for protons on the piperidine ring can be observed.[16]

  • Step-by-Step Methodology :

    • Sample Preparation : Carefully remove a representative sample from the crude reaction mixture post-workup. Evaporate the solvent completely.

    • Dissolution : Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good signal dispersion.

    • Acquisition : Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better resolution).

    • Signal Identification : Identify a set of signals that are well-resolved for each diastereomer. These should be singlets, doublets, or simple multiplets free from overlap with other signals.

    • Integration : Carefully integrate the identified signals for each diastereomer (Set A and Set B).

    • Calculation : The diastereomeric ratio is calculated as: d.r. = (Integral of Signal Set A) : (Integral of Signal Set B)

    • Validation : To ensure accuracy, repeat the calculation using a different set of non-overlapping signals if available. The ratios should be consistent. If signals overlap, higher field strength NMR or analysis of ¹³C NMR may be necessary.[17]

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[3][18]

  • Rationale : Chiral Stationary Phases (CSPs) create a chiral environment within the HPLC column. Enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[19]

  • Step-by-Step Methodology :

    • Column Selection : Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, AD-H, Chiralcel® OD-H) to find one that provides baseline separation.[18][19]

    • Method Development :

      • Mobile Phase : Start with a normal-phase mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol.[19] For basic compounds like piperidines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape.[20]

      • Flow Rate : A typical starting flow rate is 0.5 - 1.0 mL/min.

      • Detection : Use a UV detector set to a wavelength where the analyte absorbs (the Boc-group and nitrile may provide sufficient chromophore, but derivatization can be used to enhance sensitivity if needed).[3][20]

      • Temperature : Maintain a constant column temperature (e.g., 25 °C) using a column oven for reproducibility.

    • Sample Preparation : Prepare a dilute solution of the purified product in the mobile phase (approx. 1 mg/mL). Prepare a sample of the racemic material (if available) to identify the retention times of both enantiomers.

    • Analysis : Inject the sample and record the chromatogram.

    • Calculation : The enantiomeric excess is calculated from the peak areas of the two enantiomers (Area1 and Area2): e.e. (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

    • System Suitability & Validation : Before analyzing samples, inject the racemic standard and ensure the resolution (Rs) between the two enantiomer peaks is greater than 1.5. This confirms the method is capable of accurately separating the enantiomers.

References

  • Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: Academia.edu URL: [Link]

  • Title: Asymmetric Carbon−Carbon Bond Formations in Conjugate Additions of Lithiated N-Boc Allylic and Benzylic Amines to Nitroalkenes: Enantioselective Synthesis of Substituted Piperidines, Pyrrolidines, and Pyrimidinones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone Source: Organic Letters URL: [Link]

  • Title: Enantioselective N-Heteroaryl C–H Functionalization for Piperidine-Azine Conjugation: Alkynes as Allylmetal Pronucleophiles in Dearomative Addition-Hydrogen Auto-Transfer Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic Asymmetric Addition Reactions of Formaldehyde N, N-Dialkylhydrazone to Synthesize Chiral Nitrile Derivatives Source: PubMed URL: [Link]

  • Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL: [Link]

  • Title: Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Michael addition reactions of ??-acyloxy nitrile anions Source: ResearchGate URL: [Link]

  • Title: Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Mask Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase Source: ResearchGate URL: [Link]

  • Title: Highly Diastereoselective Michael Reactions Using β-Nitrocarbonyl Nucleophiles Source: PMC URL: [Link]

  • Title: Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives Source: Asian Journal of Organic Chemistry URL: [Link]

  • Title: NMR interpretation of a diastereomeric compound Source: ResearchGate URL: [Link]

  • Title: α,β-Unsaturated Nitriles: Stereoselective Conjugate Addition Reactions Source: ACS Publications URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PMC URL: [Link]

  • Title: Catalytic Asymmetric Addition of Prochiral Radicals to Vinylpyridines Source: ResearchGate URL: [Link]

  • Title: Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity Source: PMC URL: [Link]

  • Title: Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Derivatives Source: PubMed URL: [Link]

  • Title: Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes Source: Encyclopedia URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing - The Royal Society of Chemistry URL: [Link]

  • Title: tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate, E/Z mixture Source: AstaTech, Inc. URL: [Link]

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Validation

A Comparative Guide to the Scalable Synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Introduction tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring a vinyl ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its structure, featuring a vinyl nitrile moiety attached to a piperidine ring, makes it a versatile intermediate for introducing cyano and vinyl functionalities, which are present in numerous biologically active compounds.[1] The efficient and scalable synthesis of this intermediate is therefore of paramount importance for drug discovery and development professionals. This guide provides an in-depth comparison of the most common synthetic routes for preparing tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate, with a focus on scalability, yield, and process safety. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and comparative data to inform your selection of the most appropriate route for your specific needs.

The primary precursor for the synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is the commercially available N-Boc-4-piperidone.[2][3] The key transformation involves the olefination of the ketone to introduce the cyanovinyl group. This can be achieved through several established organometallic and condensation reactions, each with its own set of advantages and disadvantages.

Synthetic Strategies from N-Boc-4-Piperidone

The most prevalent and industrially viable strategies for the synthesis of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate from N-Boc-4-piperidone are centered around three main reaction types:

  • Horner-Wadsworth-Emmons (HWE) Reaction: A widely used and reliable method for the stereoselective synthesis of alkenes.[4][5][6][7]

  • Wittig Reaction: A classic and versatile olefination method.[8][9][10][11][12]

  • Knoevenagel Condensation: A condensation reaction involving an active methylene compound and a carbonyl group.[13][14][15][16][17]

Below, we will explore each of these routes in detail, providing experimental protocols and discussing their scalability considerations.

Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated nitriles from ketones.[4][5] This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than its Wittig counterpart, often leading to higher yields and cleaner reactions. A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating its removal during workup.[5]

Reaction Rationale and Mechanism

The HWE reaction begins with the deprotonation of a phosphonate ester, such as diethyl (cyanomethyl)phosphonate, using a suitable base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of N-Boc-4-piperidone, forming a betaine intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the HWE reaction can often be controlled to favor the E-isomer, which is typically the thermodynamically more stable product.[5]

HWE_Mechanism reagents Diethyl (cyanomethyl)phosphonate + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation ketone N-Boc-4-piperidone betaine Betaine Intermediate ketone->betaine carbanion->betaine Nucleophilic Addition oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate oxaphosphetane->product Fragmentation byproduct Water-soluble Phosphate oxaphosphetane->byproduct

Figure 1: Horner-Wadsworth-Emmons Reaction Workflow.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-piperidone

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (NaH) or other suitable base (e.g., LiOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen), add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate.

Route 2: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[8][10][12] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[9]

Reaction Rationale and Mechanism

The synthesis of the Wittig reagent, (cyanomethylene)triphenylphosphorane, begins with the reaction of triphenylphosphine with chloroacetonitrile to form the corresponding phosphonium salt.[8] This salt is then deprotonated with a strong base to generate the ylide. The ylide then attacks the carbonyl carbon of N-Boc-4-piperidone to form a betaine intermediate, which collapses to an oxaphosphetane.[12] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene.[8] A key challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which is often a crystalline solid and can be difficult to separate from the product.

Wittig_Mechanism reagents (Cyanomethyl)triphenylphosphonium chloride + Base ylide Phosphonium Ylide reagents->ylide Deprotonation ketone N-Boc-4-piperidone betaine Betaine Intermediate ketone->betaine ylide->betaine Nucleophilic Addition oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate oxaphosphetane->product Fragmentation byproduct Triphenylphosphine oxide oxaphosphetane->byproduct Knoevenagel_Mechanism reagents Active Methylene Compound + Base carbanion Carbanion reagents->carbanion Deprotonation ketone N-Boc-4-piperidone intermediate Aldol-type Intermediate ketone->intermediate carbanion->intermediate Nucleophilic Addition product tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate intermediate->product Dehydration

Sources

Comparative

A Spectroscopic Guide to tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and Its Derivatives for Advanced Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and ability to present substituents...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in a multitude of biologically active compounds. Among the vast array of functionalized piperidines, tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and its derivatives have emerged as key intermediates and building blocks. The presence of the α,β-unsaturated nitrile, a versatile Michael acceptor, and the Boc-protected nitrogen, which allows for controlled synthetic manipulations, makes this class of compounds particularly valuable.

This guide provides an in-depth spectroscopic comparison of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and its derivatives. By delving into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous structure elucidation, reaction monitoring, and the rational design of new chemical entities.

The Structural Significance of the Cyanovinyl Piperidine Core

The core structure combines the saturated piperidine ring, protected with a tert-butoxycarbonyl (Boc) group, and an exocyclic α,β-unsaturated nitrile moiety. The Boc protecting group is instrumental in synthetic chemistry, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

The cyanovinyl group is a key pharmacophore and a versatile synthetic handle. The conjugation of the nitrile with the carbon-carbon double bond activates the β-carbon for nucleophilic attack, making it a prime candidate for Michael additions, a fundamental reaction in the synthesis of more complex molecules.[1]

Caption: Molecular structure of the parent compound.

Synthesis and Spectroscopic Characterization

The synthesis of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate is commonly achieved through a Horner-Wadsworth-Emmons reaction.[2][3] This olefination reaction involves the condensation of tert-butyl 4-formylpiperidine-1-carboxylate with a phosphonate ylide generated from diethyl cyanomethylphosphonate. The reaction typically exhibits high E-selectivity, leading predominantly to the trans-isomer.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination
  • Ylide Generation: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl cyanomethylphosphonate (1.1 eq.) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Olefination: The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

HWE_Workflow start Start reagents Diethyl cyanomethylphosphonate + NaH in THF start->reagents ylide Phosphonate Ylide Formation reagents->ylide 0 °C to RT olefination Horner-Wadsworth-Emmons Reaction ylide->olefination 0 °C to RT aldehyde tert-Butyl 4-formylpiperidine- 1-carboxylate in THF aldehyde->olefination workup Aqueous Work-up & Extraction olefination->workup purification Column Chromatography workup->purification product tert-Butyl 4-(1-cyanovinyl)- piperidine-1-carboxylate purification->product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for the parent compound and selected derivatives. The analysis highlights how structural modifications influence the spectroscopic signatures.

Table 1: Spectroscopic Data for tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate (Parent Compound)

Technique Key Features and Assignments
¹H NMR * Vinyl Proton: A singlet typically observed around δ 5.5-6.0 ppm. Its chemical shift is influenced by the electronic environment.
  • Piperidine Protons: A complex multiplet for the piperidine ring protons between δ 1.5-3.6 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) are typically deshielded.

  • tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.45 ppm, integrating to nine protons. | | ¹³C NMR | * Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

  • Vinyl Carbons: Two signals for the double bond carbons, one for the quaternary carbon attached to the piperidine ring (α-carbon) around δ 100-110 ppm and one for the terminal vinyl carbon (β-carbon) around δ 150-160 ppm.

  • Carbonyl Carbon (Boc): A signal around δ 154 ppm.

  • Piperidine Carbons: Signals for the piperidine ring carbons typically appear between δ 28-50 ppm.

  • tert-Butyl Carbons: A signal for the quaternary carbon around δ 80 ppm and a signal for the methyl carbons around δ 28 ppm. | | IR (cm⁻¹) | * C≡N Stretch: A sharp, medium-intensity absorption around 2220 cm⁻¹. Conjugation with the double bond slightly lowers the frequency compared to a saturated nitrile.

  • C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹.

  • C=O Stretch (Boc): A strong absorption around 1690 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹. | | MS (ESI) | * [M+H]⁺: The protonated molecular ion is readily observed.

  • [M-C₄H₉+H]⁺: Loss of the tert-butyl group is a common fragmentation pathway.

  • [M-Boc+H]⁺: Loss of the entire Boc group is also frequently seen. |

Table 2: Spectroscopic Comparison with Saturated and Substituted Derivatives

Compound Key Spectroscopic Differences from Parent Compound Supporting Rationale
tert-Butyl 4-cyanopiperidine-1-carboxylate¹H NMR: Absence of vinyl proton signals. The proton at C4 is a multiplet further upfield. ¹³C NMR: Absence of vinyl carbon signals. The C4 carbon is significantly upfield. IR: Absence of C=C stretch.[4]The absence of the cyanovinyl group and the presence of a saturated piperidine ring at C4 leads to a simpler spectrum with fewer deshielded protons and carbons.
tert-Butyl 4-(1-cyano-2-phenylethenyl)piperidine-1-carboxylate¹H NMR: The vinyl proton is shifted downfield due to the anisotropic effect of the phenyl ring. Aromatic protons appear in the δ 7.2-7.5 ppm region. ¹³C NMR: Additional signals for the aromatic carbons. The vinyl carbon signals are shifted.The introduction of the phenyl group on the β-carbon of the vinyl group introduces aromatic signals and influences the chemical shifts of the nearby vinyl protons and carbons through electronic and anisotropic effects.
tert-Butyl 4-acetylpiperidine-1-carboxylate¹H NMR: A sharp singlet for the acetyl methyl protons around δ 2.1 ppm. Absence of vinyl and nitrile signals. ¹³C NMR: A carbonyl signal for the acetyl group around δ 208 ppm. Absence of vinyl and nitrile signals.[5] IR: A strong C=O stretch for the ketone around 1715 cm⁻¹.The replacement of the cyanovinyl group with an acetyl group introduces characteristic signals for the methyl ketone and shifts the relevant carbonyl absorption in the IR spectrum.

In-Depth Analysis and Mechanistic Insights

The chemical shifts observed in the NMR spectra are highly dependent on the electronic environment of the nuclei. In the parent compound, the vinyl proton is deshielded due to the electron-withdrawing effect of the nitrile group. Substituents on the vinyl group can further modulate this effect. For instance, an electron-donating group on the β-carbon would be expected to shift the vinyl proton upfield, while an electron-withdrawing group would cause a downfield shift.

The coupling constants (J-values) in high-resolution ¹H NMR spectra can provide valuable information about the stereochemistry of the double bond. For derivatives with a substituent on the β-carbon, the coupling constant between the two vinyl protons can distinguish between the E and Z isomers. A larger coupling constant (typically > 12 Hz) is indicative of a trans (E) relationship, while a smaller coupling constant (typically < 12 Hz) suggests a cis (Z) relationship.

The IR spectrum provides a rapid and effective method for identifying key functional groups. The characteristic absorption of the nitrile group (C≡N) around 2220 cm⁻¹ is a clear indicator of its presence.[6] The position of the carbonyl stretch of the Boc group can be subtly influenced by the overall electronic nature of the molecule.

Mass spectrometry is crucial for confirming the molecular weight and for providing structural information through fragmentation patterns. The facile loss of the tert-butyl cation or the entire Boc group are diagnostic fragmentation pathways for these compounds.

Conclusion

The spectroscopic analysis of tert-butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and its derivatives is a powerful tool for their characterization and for understanding their chemical reactivity. A thorough interpretation of NMR, IR, and MS data allows for unambiguous structure determination and provides insights into the electronic properties of these important synthetic intermediates. This guide serves as a foundational resource for researchers working with this versatile class of molecules, enabling more efficient and informed drug discovery and development efforts.

References

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate. [Link]

  • PubMed. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • SpectraBase. Tert-butyl-4-[phenyl(thiophene-2-carbonyl)amino]piperidine-1-carboxylate. [Link]

  • RSC Publishing. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

  • Imperial College London. (2024). NMR data for compound 8. tert-butyl 4-(quinolin-8-ylcarbamoyl)piperidine-1-carboxylate amide. 13C. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

  • PMC. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

  • PubChem. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. [Link]

  • PMC. (2019). Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. [Link]

  • Research Repository. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. [Link]

  • ResearchGate. (2019). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. [Link]

  • PMC. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • MDPI. (2025). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate

Part 1: Hazard Assessment and Chemical Profile Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its hazard profile can be reliably inferred from its structural components and data on analogous compounds.

The molecule contains a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a critical 1-cyanovinyl group. The cyanovinyl group is structurally related to acrylonitrile, a known toxic and reactive substance. Therefore, a conservative approach assuming similar hazards is warranted.

Primary Hazards Include:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data from similar cyanopiperidine compounds.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][6]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with strong acids could potentially lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.

  • Hazardous Decomposition: Combustion or thermal decomposition will produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][7]

Safety and Disposal Summary Table
ParameterGuidelineRationale
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye Irritant; STOT SE 3Based on analogous structures containing cyanopiperidine and acrylonitrile moieties.[1][2][3]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact with the irritant and potentially toxic compound.[3][5]
Handling Environment Certified Chemical Fume HoodTo prevent inhalation of dust or aerosols and contain any potential vapor release.[3][5]
Incompatible Waste Streams Strong Acids, Strong Bases, Oxidizers, ReducersTo prevent dangerous exothermic reactions or the release of toxic gases like HCN.[6][8]
Primary Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of the toxic organic compound and its hazardous functional groups.[7][9]
Spill Cleanup Material Inert Absorbent (e.g., Vermiculite, Sand)To safely contain the spilled material without reacting with it.[4][6]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedure from the point of waste generation to its final removal from the laboratory. The core principle is that this compound must be treated as a hazardous waste and never be disposed of via standard trash or sewer systems.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste".[11] High-density polyethylene (HDPE) or glass containers are appropriate.[12] Ensure the container has a secure, vapor-tight lid.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate". Avoid abbreviations or formulas.[11]

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation start.

  • Collection:

    • Solid Waste: Collect waste solids (e.g., residual compound, contaminated weighing paper) in the designated container.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated with the compound must be placed in the same hazardous waste container.

    • Rinsate: Glassware that held the compound must be triple-rinsed with a suitable organic solvent (e.g., acetone, ethyl acetate). This rinsate is considered hazardous and must be collected in a separate, clearly labeled "Halogen-Free Organic Solvent Waste" container.[8][11] After rinsing, the glassware can be washed normally.

Step 2: In-Lab Storage
  • Secure Closure: Keep the hazardous waste container tightly closed at all times, except when adding waste.[11]

  • Secondary Containment: Store the container in a designated, well-ventilated area within a secondary containment bin to prevent spills from spreading.[11]

  • Segregated Storage: Do not store the waste container alongside incompatible materials, especially acids.[8][11]

Step 3: Final Disposal
  • Contact EHS: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office.

  • Professional Disposal: The waste will be collected by EHS personnel for disposal via a licensed chemical destruction or hazardous waste management facility.[7][9] The preferred method for this type of compound is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components.

Part 3: Emergency and Spill Procedures

Accidents require immediate and correct action.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][6]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and a soap and water solution. All cleaning materials must be disposed of as hazardous waste.[6]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 4-(1-cyanovinyl)piperidine-1-carboxylate and associated waste.

G cluster_0 Disposal Workflow start Waste Generation (e.g., excess reagent, contaminated items) is_solid Is the waste solid? (e.g., powder, contaminated wipes) start->is_solid Check Waste Type is_liquid Is the waste liquid? (e.g., solvent rinsate) liquid_waste_container Collect in Labeled 'Halogen-Free Organic Solvent Waste' Container is_liquid->liquid_waste_container Yes is_solid->is_liquid No solid_waste_container Collect in Labeled 'Hazardous Solid Waste' Container with full chemical name is_solid->solid_waste_container Yes storage Store in Secondary Containment in Designated Lab Area solid_waste_container->storage liquid_waste_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal via Licensed Hazardous Waste Facility (High-Temp Incineration) ehs_pickup->final_disposal

Sources

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